E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(N-methylanilino)prop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMOTKLYENPQLK-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C=CC=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(/C=C/C=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301287034 | |
| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34900-01-1, 14189-82-3 | |
| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34900-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-3-(Methylphenylamino)-2-propenal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301287034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenal, 3-(methylphenylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenal, 3-(methylphenylamino)-, (E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of E-3-(methylphenylamino)-2-propenal, a valuable intermediate in the development of various pharmaceuticals and functional materials. This document provides a thorough overview of the primary synthesis pathway, an alternative route, detailed experimental protocols, and relevant characterization data.
Introduction
E-3-(methylphenylamino)-2-propenal, a β-enaminal, is a versatile building block in organic synthesis. Its conjugated system, incorporating both an enamine and an aldehyde functional group, allows for a wide range of chemical transformations. This makes it a key precursor for the synthesis of heterocyclic compounds, such as quinolines and pyridines, which are prevalent scaffolds in many biologically active molecules. The E-isomer is typically the more stable and desired product due to reduced steric hindrance.
Synthesis Pathways
Two primary synthetic routes have been identified for the preparation of E-3-(methylphenylamino)-2-propenal. The first is a direct condensation reaction, while the second employs the well-established Vilsmeier-Haack reaction.
Primary Synthesis: Condensation of N-Methylaniline with a Propenal Equivalent
The most direct reported method involves the reaction of N-methylaniline with a masked propenal synthon, specifically 1,1,3,3-tetramethoxypropane. Under acidic conditions, the acetal is hydrolyzed in situ to generate malondialdehyde, which then condenses with N-methylaniline to form the target β-enaminal.
A key advantage of this method is the use of a stable and commercially available propenal precursor, avoiding the direct handling of volatile and reactive acrolein derivatives. The reaction proceeds at ambient temperature and generally offers good yields.
Alternative Pathway: Vilsmeier-Haack Reaction
An alternative and widely applicable method for the synthesis of β-enaminals is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich substrate using a Vilsmeier reagent, which is typically generated in situ from a substituted formamide (like N-methylformanilide or dimethylformamide) and a halogenating agent (such as phosphorus oxychloride or oxalyl chloride).
In this context, N-methylaniline can be reacted with a suitable three-carbon carbonyl compound that is susceptible to Vilsmeier-Haack conditions. Alternatively, a two-step approach can be envisioned where N-methylaniline is first formylated to N-methylformanilide, which can then be used to generate a Vilsmeier reagent for reaction with a suitable alkene or ketone. While potentially more versatile, this method may require more stringent anhydrous conditions and careful control of stoichiometry.
Experimental Protocols
Detailed Protocol for the Primary Synthesis Pathway
This protocol is adapted from the procedure described in Chinese patent CN106431942A.
Materials:
-
N-methylaniline
-
1,1,3,3-Tetramethoxypropane
-
Dilute Hydrochloric Acid (e.g., 1 M)
-
Toluene
-
Sodium Hydroxide solution (e.g., 1 M)
-
Saturated Sodium Chloride solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add N-methylaniline (1.0 eq) and 1,1,3,3-tetramethoxypropane (1.1 eq).
-
Stir the mixture for 10 minutes at room temperature (24-26 °C).
-
Slowly add dilute hydrochloric acid dropwise to the stirred mixture.
-
After the addition is complete, continue stirring at room temperature for 2.5 hours.
-
Add toluene to the reaction mixture to facilitate extraction.
-
Carefully add sodium hydroxide solution dropwise at a temperature below 30 °C to adjust the pH of the aqueous layer to 6-7.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with two additional portions of toluene.
-
Combine all organic layers and wash three times with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation.
Data Presentation
The following tables summarize the key quantitative data associated with the primary synthesis pathway.
| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| N-Methylaniline | 107.15 | 1.0 |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 1.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Reported Yield |
| E-3-(Methylphenylamino)-2-propenal | 161.20 | 100% | High |
| Purification Parameter | Value |
| Distillation Conditions | 60-70 °C at 40 mmHg (as per patent abstract) |
Mandatory Visualizations
Conclusion
This technical guide provides a comprehensive overview of the synthesis of E-3-(methylphenylamino)-2-propenal. The primary synthesis route via condensation of N-methylaniline with 1,1,3,3-tetramethoxypropane offers a straightforward and efficient method for obtaining the target compound. The detailed experimental protocol and data presented herein should serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. The alternative Vilsmeier-Haack pathway provides an additional strategic approach for accessing this and related structures. Further optimization of reaction conditions and in-depth spectroscopic characterization are recommended for specific research applications.
An In-depth Technical Guide on the Core Chemical Properties and Structure of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-3-(Methylphenylamino)-2-propenal is an α,β-unsaturated aldehyde derivative with a distinct molecular architecture that suggests potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its fundamental chemical and structural characteristics. The document details its physicochemical properties, spectroscopic data, and a proposed synthetic methodology. All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, logical workflows and structural representations are visualized using Graphviz diagrams to facilitate a deeper understanding of this compound.
Chemical Structure and Isomerism
E-3-(Methylphenylamino)-2-propenal, with the IUPAC name (E)-3-(N-methylanilino)prop-2-enal, is characterized by a propenal backbone substituted with a methylphenylamino group at the β-position.[1] The "E" designation in its name signifies the stereochemistry at the carbon-carbon double bond, indicating that the aldehyde group and the methylphenylamino group are on opposite sides of the double bond. This spatial arrangement is crucial for its chemical reactivity and potential biological interactions.
The core structure consists of a phenyl ring attached to a nitrogen atom, which is also bonded to a methyl group and a propenal moiety.[1] The conjugation of the lone pair of electrons on the nitrogen atom with the π-systems of the phenyl ring and the propenal group influences the molecule's electronic properties and reactivity.
Key Structural Identifiers
| Identifier | Value |
| IUPAC Name | (E)-3-(N-methylanilino)prop-2-enal[1] |
| Molecular Formula | C10H11NO[1] |
| SMILES | CN(/C=C/C=O)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C10H11NO/c1-11(8-5-9-12)10-6-3-2-4-7-10/h2-9H,1H3/b8-5+[1] |
| InChIKey | YLMOTKLYENPQLK-VMPITWQZSA-N[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its handling, formulation, and potential as a drug candidate. The following table summarizes the key computed properties of E-3-(methylphenylamino)-2-propenal.
Table of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 161.20 g/mol | PubChem[1] |
| Exact Mass | 161.084063974 Da | PubChem[1] |
| XLogP3 | 1.6 | PubChem[1] |
| Topological Polar Surface Area | 20.3 Ų | PubChem[1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of E-3-(methylphenylamino)-2-propenal. While a complete experimental spectrum is not publicly available, characteristic spectral features can be predicted based on its functional groups.
Expected Spectroscopic Features
| Spectroscopy | Functional Group | Expected Chemical Shift / Wavenumber |
| ¹H NMR | Aldehydic proton (-CHO) | δ 9.0 - 10.0 ppm |
| Vinylic protons (-CH=CH-) | δ 5.0 - 7.5 ppm | |
| Aromatic protons (C₆H₅) | δ 6.5 - 8.0 ppm | |
| Methyl protons (-NCH₃) | δ 2.5 - 3.5 ppm | |
| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 200 ppm |
| Vinylic carbons (-CH=CH-) | δ 100 - 150 ppm | |
| Aromatic carbons (C₆H₅) | δ 110 - 150 ppm | |
| Methyl carbon (-NCH₃) | δ 30 - 40 ppm | |
| IR Spectroscopy | C=O stretch (aldehyde) | ~1680 - 1700 cm⁻¹ |
| C=C stretch (alkene) | ~1600 - 1650 cm⁻¹ | |
| C-N stretch | ~1250 - 1350 cm⁻¹ | |
| C-H stretch (aromatic) | ~3000 - 3100 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 161 |
Experimental Protocols
A plausible method for the synthesis of E-3-(methylphenylamino)-2-propenal involves the reaction of N-methylaniline with a suitable three-carbon electrophile, such as propynal or a protected form of malonaldehyde. A common approach for the synthesis of related enaminones is the Vilsmeier-Haack reaction.
Proposed Synthesis via Vilsmeier-Haack Reaction
Objective: To synthesize E-3-(methylphenylamino)-2-propenal from N-methylaniline.
Materials:
-
N-methylaniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide with stirring to form the Vilsmeier reagent.
-
Reaction with N-methylaniline: Dissolve N-methylaniline in dichloromethane and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker of crushed ice and then neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure E-3-(methylphenylamino)-2-propenal.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Caption: A flowchart illustrating the proposed synthetic route for E-3-(methylphenylamino)-2-propenal.
Potential Biological Activity and Signaling Pathways
While specific biological activities for E-3-(methylphenylamino)-2-propenal are not extensively documented in publicly available literature, its structural motifs, such as the enone system, are present in various biologically active molecules. Enones are known to participate in Michael additions, which can be a mechanism for covalent modification of biological macromolecules. This suggests that the compound could be investigated for activities such as anticancer, anti-inflammatory, or antimicrobial effects. Further research is required to elucidate any specific biological targets or signaling pathways.
Caption: A diagram showing the logical relationships of the key information presented in this guide.
Conclusion
E-3-(Methylphenylamino)-2-propenal is a molecule with well-defined structural and physicochemical properties. This guide has provided a detailed overview of its chemical identity, including key data presented in a structured format for easy reference. While experimental data on its biological activity is limited, its chemical structure suggests potential for further investigation in medicinal chemistry and drug discovery. The proposed synthetic protocol offers a viable route for its preparation, enabling future research into its properties and applications.
References
Technical Guide: Spectroscopic and Synthetic Profile of E-3-(Methylphenylamino)-2-propenal
This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of E-3-(methylphenylamino)-2-propenal, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol and presents an analysis of its expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Synthesis of E-3-(Methylphenylamino)-2-propenal
A documented method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the reaction of tetramethoxypropane with N-methylaniline.[1] The following protocol is adapted from this methodology:
Reaction Scheme:
(CH₃O)₂CHCH₂CH(OCH₃)₂ + C₆H₅NH(CH₃) → (E)-C₆H₅N(CH₃)CH=CHCHO
Experimental Protocol:
-
Initial Reaction Mixture: In a suitable reaction flask, combine tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes. The molar ratio of tetramethoxypropane to N-methylaniline is approximately 1:0.95.[1]
-
Acidic Hydrolysis: Slowly add dilute hydrochloric acid (20% mass fraction) dropwise to the reaction mixture. It is crucial to maintain the temperature below 30°C during this addition.[1]
-
Reaction: After the complete addition of hydrochloric acid, continue to stir the mixture for 2.5 hours at a temperature of 24-26°C.[1]
-
Work-up:
-
Add toluene to the reaction mixture. The mass ratio of tetramethoxypropane to toluene is 1:2.[1]
-
Neutralize the mixture by the dropwise addition of a caustic soda solution at a temperature below 30°C to achieve a pH of 6-7.[1]
-
Allow the mixture to stand and separate into layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash them three times with a saturated salt solution.
-
-
Isolation and Purification:
-
Separate the organic layer.
-
Remove the solvent from the organic layer by vacuum distillation.
-
Collect the distillate at 60-70°C under a pressure of 40 mmHg to obtain the final product.[1]
-
This synthetic route is noted for avoiding the use of more expensive or hazardous reagents such as N-methylformanilide, n-butyl vinyl ether, propargyl alcohol, acetonitrile, chlorobenzene, and triphosgene, thereby reducing costs and environmental impact.[1]
Spectroscopic Data
While direct experimental spectra for E-3-(methylphenylamino)-2-propenal are not widely available in the public domain, the following tables summarize the expected spectroscopic data based on the compound's structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aldehyde (-CHO) | 9.4 - 9.6 | Doublet | ~7-8 |
| Vinylic (N-CH=CH -) | 5.3 - 5.7 | Doublet of Doublets | ~12-16 and ~7-8 |
| Vinylic (-CH =CH-CHO) | 7.3 - 7.7 | Doublet | ~12-16 |
| Phenyl (Ar-H) | 6.9 - 7.5 | Multiplet | - |
| N-Methyl (-NCH₃) | 3.2 - 3.5 | Singlet | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will feature distinct signals for the carbonyl carbon, the vinylic carbons, the aromatic carbons, and the N-methyl carbon.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C HO) | 190 - 195 |
| Vinylic (N-C H=) | 105 - 115 |
| Vinylic (=C H-CHO) | 150 - 160 |
| Phenyl (Ar-C) | 115 - 150 |
| N-Methyl (-NC H₃) | 35 - 45 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O (Aldehyde) | 1660 - 1680 | Strong |
| C=C (Vinylic) | 1600 - 1640 | Medium |
| C-H (Aldehyde) | 2720 - 2820 and 2820 - 2920 | Medium, often two bands |
| C-N (Aromatic Amine) | 1250 - 1360 | Strong |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (161.20 g/mol ).[2] Key fragmentation patterns would likely involve:
-
Loss of the formyl radical (-CHO) : [M - 29]⁺
-
Loss of the methyl group (-CH₃) : [M - 15]⁺
-
Cleavage of the C-N bond
-
Fragmentation of the phenyl ring
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of E-3-(methylphenylamino)-2-propenal.
References
An In-depth Technical Guide on the Putative Mechanism of Action of E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Disclaimer: As of November 2025, there is a notable absence of published peer-reviewed literature detailing the specific biological mechanism of action, quantitative biological data, or established experimental protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL. Therefore, this technical guide is a theoretical exploration of its potential mechanism of action, based on the well-established reactivity of its core chemical structures: an enaminone and an α,β-unsaturated aldehyde. The experimental protocols provided are representative methodologies for assessing the biological activity of compounds in this class.
Core Concepts: Enaminones and α,β-Unsaturated Aldehydes
This compound is a molecule that combines the structural features of both an enaminone and an α,β-unsaturated aldehyde. This unique combination suggests a high potential for biological activity, primarily driven by the electrophilic nature of the propenal group.
-
Enaminones: These are β-amino-α,β-unsaturated ketones or aldehydes. They are known to be versatile building blocks in the synthesis of a wide array of heterocyclic compounds that exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
-
α,β-Unsaturated Aldehydes: This class of compounds is characterized by a carbon-carbon double bond conjugated to an aldehyde group. This conjugation results in an electron-deficient β-carbon, making it susceptible to nucleophilic attack. This reactivity is a key determinant of their biological effects.
Putative Mechanism of Action: Covalent Adduct Formation via Michael Addition
The most probable mechanism of action for this compound is through covalent modification of biological macromolecules via a Michael addition reaction . The electrophilic β-carbon of the propenal moiety can react with soft nucleophiles, such as the thiol groups of cysteine residues in proteins or glutathione (GSH).
This covalent bond formation can lead to a variety of cellular consequences:
-
Enzyme Inhibition: If the modified cysteine residue is in the active site of an enzyme, the covalent adduct formation can lead to irreversible inhibition of enzyme activity.
-
Disruption of Protein Function: Modification of cysteine residues outside the active site can still alter protein conformation and function.
-
Depletion of Intracellular Glutathione: Glutathione is a major cellular antioxidant. Its depletion through conjugation with this compound can lead to an increase in reactive oxygen species (ROS) and induce oxidative stress.
-
Induction of Cellular Stress Pathways: The formation of protein adducts and the induction of oxidative stress can trigger various cellular signaling pathways, potentially leading to apoptosis or other cellular responses.
Below is a diagram illustrating the proposed Michael addition reaction with a biological nucleophile.
Hypothetical Quantitative Data
The following table summarizes hypothetical quantitative data that could be generated for this compound. These values are for illustrative purposes only and represent typical endpoints for assessing the biological activity of such a compound.
| Assay Type | Cell Line / System | Parameter | Hypothetical Value |
| Cytotoxicity | HeLa (Human Cervical Cancer) | IC50 | 15.5 µM |
| Cytotoxicity | A549 (Human Lung Cancer) | IC50 | 28.2 µM |
| Enzyme Inhibition | Keap1-Nrf2 Binding Assay | IC50 | 5.8 µM |
| Glutathione Reactivity | Cell-free chemical assay | k (M⁻¹s⁻¹) | 0.02 |
IC50 (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit a biological process by 50%. k (Second-order rate constant): A measure of the reaction rate between the compound and glutathione.
Detailed Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol describes a common method for assessing the effect of a compound on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[1][2][3][4][5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol for Assessing Reactivity with Glutathione
This protocol outlines a method to determine the rate of reaction between an electrophilic compound and the biological nucleophile glutathione.
Principle: The reaction between an α,β-unsaturated aldehyde and glutathione can be monitored by measuring the decrease in the concentration of the compound over time using UV-Vis spectrophotometry or by monitoring the formation of the GSH adduct using mass spectrometry.[6][7][8][9][10]
Materials:
-
This compound
-
Glutathione (GSH)
-
Phosphate buffer (pH 7.4)
-
UV-Vis spectrophotometer or LC-MS system
Procedure:
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO). Prepare a stock solution of GSH in phosphate buffer.
-
Reaction Initiation: In a cuvette or reaction vial, add the phosphate buffer and the GSH solution. Initiate the reaction by adding the this compound solution. The final concentration of GSH should be in excess of the compound's concentration.
-
Monitoring the Reaction:
-
UV-Vis Spectrophotometry: Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at the λmax of this compound over time.
-
LC-MS: At various time points, take aliquots of the reaction mixture, quench the reaction (e.g., by adding acid), and analyze the samples by LC-MS to quantify the remaining starting material and the formation of the GSH adduct.
-
-
Data Analysis: From the kinetic data, determine the pseudo-first-order rate constant (k_obs) from the slope of the plot of ln([Compound]) versus time. The second-order rate constant (k) can then be calculated by dividing k_obs by the concentration of GSH.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests a mechanism of action centered on its reactivity as a Michael acceptor. This would lead to covalent modification of cellular nucleophiles, particularly cysteine residues in proteins and glutathione, resulting in enzyme inhibition, disruption of protein function, and induction of oxidative stress. The provided experimental protocols offer a robust framework for the future investigation of the biological activities of this and similar compounds, which will be crucial for validating this putative mechanism and exploring its therapeutic potential.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. Nucleophilicity of Glutathione: A Link to Michael Acceptor Reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogen–Deuterium Addition and Exchange in N-Ethylmaleimide Reaction with Glutathione Detected by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Examination of Michael addition reactivity towards glutathione by transition-state calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
CAS number and molecular weight of E-3-(METHYL PHENYL AMINO)-2-PROPENAL
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, an enaminone of interest in organic synthesis and drug discovery. This document consolidates its fundamental physicochemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential role in drug development based on the broader class of enaminones. The guide is intended to serve as a valuable resource for researchers and professionals engaged in medicinal chemistry and novel therapeutic agent development.
Chemical Identity and Properties
This compound, also known as (2E)-3-(Methylphenylamino)-2-propenal, is a member of the enaminone class of compounds, characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts unique reactivity, making it a versatile building block in organic synthesis.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK--[1] |
| Molecular Weight | 161.20 g/mol | --INVALID-LINK--[1] |
| CAS Number | 34900-01-1, 14189-82-3 | --INVALID-LINK--[1] |
| Appearance | Yellow to very dark brown solid | --INVALID-LINK-- |
| Melting Point | 166 °C (decomposes) | --INVALID-LINK--[2] |
| Boiling Point | 255.6 °C at 760 mmHg | --INVALID-LINK--[2] |
| Density | 1.064 g/cm³ | --INVALID-LINK--[2] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Very Slightly) | --INVALID-LINK--[2] |
| Storage | 2-8°C, under inert gas (Nitrogen or Argon) | --INVALID-LINK--[2] |
Spectral Data
Experimental Protocols: Synthesis
A reported method for the preparation of 3-(N-methyl-N-phenyl)aminoacrolein involves the reaction of tetramethoxypropane with N-methylaniline.[3] This approach is advantageous as it avoids the use of more costly and hazardous reagents such as N-methylformanilide and triphosgene.[3]
Detailed Synthesis Method
The following protocol is adapted from the disclosed patent literature.[3]
Materials:
-
Tetramethoxypropane
-
N-methylaniline
-
Dilute Hydrochloric Acid (20% mass fraction)
-
Toluene
-
Caustic Soda Solution (Sodium Hydroxide solution)
-
Saturated Salt Solution (Brine)
Procedure:
-
To a reaction flask, add tetramethoxypropane and N-methylaniline in a molar ratio of approximately 1:0.95.
-
Stir the mixture for 10 minutes at ambient temperature.
-
Slowly add dilute hydrochloric acid dropwise, ensuring the temperature does not exceed 30 °C.
-
After the complete addition of hydrochloric acid, continue stirring for 2.5 hours at a temperature of 24-26 °C.
-
Add toluene to the reaction mixture.
-
Neutralize the mixture by the dropwise addition of a caustic soda solution to a pH of 6-7, while maintaining the temperature below 30 °C.
-
Allow the mixture to stand and separate into layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash three times with a saturated salt solution.
-
After separation of the layers, recover the solvent from the organic layer under reduced pressure.
-
Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.
Role in Drug Development and Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, its classification as an enaminone places it within a class of compounds with significant potential in drug development. Enaminones are recognized as versatile pharmacophores and synthetic intermediates.[4][5]
The conjugated amine-alkene-carbonyl system provides multiple reactive sites, allowing for both nucleophilic and electrophilic interactions. This reactivity makes enaminones valuable precursors for the synthesis of a wide array of heterocyclic compounds, which are prevalent in many biologically active molecules.
Potential Therapeutic Applications of Enaminone Derivatives
Research on various enaminone analogs has revealed a broad spectrum of pharmacological activities, including:
The mechanism of action for these activities is diverse and depends on the specific molecular structure of the enaminone derivative. For instance, some enaminones have been investigated as potential modulators of multidrug resistance (MDR).[4]
Synthetic Utility in Medicinal Chemistry
The primary role of enaminones like this compound in drug development is as a key building block. The inherent reactivity of the enaminone scaffold allows for its elaboration into more complex molecular architectures with potential therapeutic value.
Caption: Synthetic pathway of bioactive compounds from enaminones.
Logical Workflow for Drug Discovery
The process of leveraging a compound like this compound in a drug discovery program would typically follow a structured workflow.
Caption: Drug discovery workflow utilizing enaminone scaffolds.
Conclusion
This compound is a compound with established physicochemical properties and a clear synthetic route. While its direct biological activity is not extensively documented, its identity as an enaminone makes it a valuable tool for medicinal chemists. The versatility of the enaminone scaffold in the synthesis of diverse heterocyclic structures underscores its potential for the development of novel therapeutic agents targeting a range of diseases. This guide provides a foundational resource for researchers looking to explore the synthetic utility and potential applications of this and related compounds in drug discovery and development.
References
- 1. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(N-Phenyl-N-methyl)aminoacrolein|14189-82-3|lookchem [lookchem.com]
- 3. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Review of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
Abstract
E-3-(Methylphenylamino)-2-propenal, a key intermediate in the synthesis of various organic compounds, most notably the cholesterol-lowering drug Fluvastatin, is a subject of significant interest in medicinal and synthetic chemistry. This technical whitepaper provides a detailed review of the available scientific literature on this compound, covering its chemical and physical properties, established synthesis protocols, and an overview of the biological activities of related acrolein derivatives. Due to a notable lack of publicly available data on the specific biological effects and signaling pathways of E-3-(methylphenylamino)-2-propenal, this review also highlights the general toxicological profile of the parent compound, acrolein, to provide a broader context for potential research and development. All quantitative data from the literature is summarized in structured tables, and key experimental workflows are visualized using Graphviz diagrams.
Introduction
E-3-(Methylphenylamino)-2-propenal, also known as 3-(N-methylanilino)acrolein, is an α,β-unsaturated aldehyde containing a secondary amine functionality. Its chemical structure, featuring both an electrophilic aldehyde and a nucleophilic enamine moiety, makes it a versatile reagent in organic synthesis. The primary application of this compound lies in its role as a precursor in the multi-step synthesis of Fluvastatin, a competitive inhibitor of HMG-CoA reductase.[1][2] This review aims to consolidate the existing knowledge on E-3-(methylphenylamino)-2-propenal to serve as a comprehensive resource for researchers in drug discovery and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of E-3-(methylphenylamino)-2-propenal are summarized in the table below, based on data from various chemical databases and supplier information.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [3] |
| Molecular Weight | 161.20 g/mol | [3] |
| IUPAC Name | (2E)-3-(methyl(phenyl)amino)prop-2-enal | [3] |
| CAS Number | 14189-82-3, 34900-01-1 | [3] |
| Appearance | Not specified in literature | |
| Melting Point | Not specified in literature | |
| Boiling Point | Not specified in literature | |
| Solubility | Not specified in literature |
Synthesis and Characterization
Experimental Protocol for Synthesis
A common synthetic route to E-3-(methylphenylamino)-2-propenal involves the reaction of N-methylaniline with a suitable three-carbon aldehyde precursor. One patented method describes the reaction of N-methylaniline with propargyl alcohol in the presence of an oxidizing agent.[1] Another approach involves the reaction of N-methylaniline with tetramethoxypropane in the presence of an acid catalyst. The general workflow for the latter is depicted below.
References
- 1. WO2006090256A1 - Process for the preparation of n-methyl anilino acrolein - Google Patents [patents.google.com]
- 2. CN1740155A - Process and intermediates for the selective synthesis of fluvastatin and use thereof - Google Patents [patents.google.com]
- 3. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for E-3-(methylphenylamino)-2-propenal, a valuable intermediate in various chemical syntheses. The information presented herein is intended to assist researchers and professionals in drug development and other scientific fields in selecting the most suitable and efficient method for their specific needs.
Introduction
E-3-(methylphenylamino)-2-propenal, also known as 3-(N-methyl-N-phenyl)aminoacrolein or 3-(N-methylanilino)acrolein, is a key building block in the synthesis of a range of organic molecules. Its enamine and aldehyde functionalities make it a versatile precursor for various heterocyclic and carbocyclic systems. This guide details the most common starting materials and synthetic methodologies, presenting a comparative analysis of their advantages and disadvantages.
Synthetic Pathways and Starting Materials
Several synthetic strategies have been developed for the preparation of E-3-(methylphenylamino)-2-propenal. The choice of a particular route often depends on factors such as cost, availability of starting materials, reaction conditions, and environmental impact. The most prominent methods are outlined below.
Method 1: From Tetramethoxypropane and N-Methylaniline
A cost-effective and environmentally conscious approach involves the reaction of tetramethoxypropane with N-methylaniline.[1][2] This method is noted for avoiding the use of expensive and hazardous reagents.[1]
Reaction Scheme:
This reaction is typically carried out in the presence of a dilute acid, such as hydrochloric acid, at ambient temperatures.[1] The process is characterized by a simplified work-up procedure and a reduction in the generation of impurities, leading to a higher quality product and increased reaction yield.[1]
Method 2: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4][5] In the context of synthesizing E-3-(methylphenylamino)-2-propenal, this would involve the reaction of N-methylaniline with a Vilsmeier reagent, which is typically formed in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6]
Reaction Scheme:
Caption: A decision-making workflow for selecting a synthetic route.
References
- 1. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]
- 2. Cas 14189-82-3,3-(N-Phenyl-N-methyl)aminoacrolein | lookchem [lookchem.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Disclaimer: Publicly available research detailing specific biological activities and established experimental protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL is limited. The following application notes and protocols are representative examples based on the chemical nature of α,β-unsaturated aldehydes and related compounds. These are intended to serve as a foundational guide for researchers.
Chemical Information
| Property | Value |
| IUPAC Name | (2E)-3-(Methylphenylamino)-2-propenal |
| Synonyms | 3-(Methyl(phenyl)amino)acrylaldehyde, 3-(N-Phenyl-N-methyl)aminoacrolein |
| CAS Number | 14189-82-3, 34900-01-1 |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Appearance | Powder |
| Melting Point | 166 °C (decomposes) |
| Boiling Point | 255.6 °C at 760 mmHg |
Application Note 1: Synthesis of a Pyrazoline Derivative
Introduction: this compound is an α,β-unsaturated aldehyde, making it a valuable precursor for the synthesis of various heterocyclic compounds. The conjugated system is susceptible to nucleophilic attack, enabling cyclization reactions. This protocol describes the synthesis of a novel pyrazoline derivative using a condensation reaction with phenylhydrazine.
Experimental Protocol: Synthesis of 1-phenyl-5-(methyl(phenyl)amino)methyl-4,5-dihydro-1H-pyrazole
-
Reagent Preparation:
-
Dissolve 1.61 g (10 mmol) of this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add 1.08 g (10 mmol) of phenylhydrazine to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate mobile phase.
-
-
Isolation and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water and stir for 15 minutes to precipitate the product.
-
Filter the solid product using a Büchner funnel and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure pyrazoline derivative.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Characterize the structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
-
Data Presentation:
| Parameter | Value |
| Reactant 1 | This compound (10 mmol) |
| Reactant 2 | Phenylhydrazine (10 mmol) |
| Solvent | Absolute Ethanol (50 mL) |
| Catalyst | Glacial Acetic Acid (2-3 drops) |
| Reaction Time | 4 hours |
| Reaction Temp. | Reflux |
| Yield (%) | (To be determined experimentally) |
| Melting Point (°C) | (To be determined experimentally) |
Reaction Workflow Diagram:
Caption: Workflow for the synthesis of a pyrazoline derivative.
Application Note 2: In Vitro Cytotoxicity Screening
Introduction: Many α,β-unsaturated carbonyl compounds exhibit cytotoxic properties by acting as Michael acceptors and reacting with cellular nucleophiles like glutathione and cysteine residues in proteins. This protocol outlines a method to assess the in vitro cytotoxicity of this compound against a human cancer cell line (e.g., HeLa) using the MTT assay.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
-
Cell Seeding:
-
Harvest cells using trypsin and seed them into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Replace the media in the wells with 100 µL of the media containing the different compound concentrations. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Data Presentation:
| Cell Line | Compound | IC₅₀ (µM) |
| HeLa | This compound | (To be determined experimentally) |
| HeLa | Doxorubicin (Positive Control) | (To be determined experimentally) |
Hypothetical Signaling Pathway Diagram:
The Synthetic Versatility of E-3-(Methylphenylamino)-2-propenal: A Gateway to Novel Heterocycles
Application Note
Introduction
E-3-(Methylphenylamino)-2-propenal, a vinylogous amide, is a valuable and versatile building block in modern organic synthesis. Its unique electronic structure, characterized by a polarized α,β-unsaturated aldehyde system, renders it susceptible to a variety of nucleophilic attacks and cycloaddition reactions. This reactivity profile makes it an ideal precursor for the synthesis of a diverse range of heterocyclic compounds, which are core scaffolds in many pharmaceutical agents and functional materials. This document provides an overview of the key applications of E-3-(methylphenylamino)-2-propenal in the synthesis of pyrimidines and pyridines, complete with detailed experimental protocols.
Key Applications in Heterocyclic Synthesis
The bifunctional nature of E-3-(methylphenylamino)-2-propenal, possessing both an electrophilic aldehyde and a masked β-carbon electrophilic center, allows for its utilization in various cyclocondensation and multicomponent reactions.
Synthesis of Substituted Pyrimidines
The α,β-unsaturated aldehyde moiety of E-3-(methylphenylamino)-2-propenal is an excellent substrate for condensation reactions with binucleophiles such as guanidine, urea, and thiourea to construct the pyrimidine ring. This approach is fundamental in the synthesis of 2-amino-, 2-hydroxy-, and 2-mercaptopyrimidines, which are prevalent in numerous biologically active molecules. The reaction proceeds via an initial Michael addition of the nucleophile, followed by intramolecular cyclization and dehydration.
Synthesis of Functionalized Pyridines
E-3-(Methylphenylamino)-2-propenal can serve as a three-carbon component in the construction of pyridine rings. Reaction with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a base and an ammonium source, can lead to highly substituted pyridines. This transformation typically follows a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization/aromatization.
Data Presentation
Table 1: Synthesis of E-3-(Methylphenylamino)-2-propenal
| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) | Reference |
| 1,1,3,3-Tetramethoxypropane, N-Methylaniline | Diluted Hydrochloric Acid, Toluene, Sodium Hydroxide | 24-26 °C, 2.5 h; then pH adjustment to 6-7 | E-3-(Methylphenylamino)-2-propenal | High | [1] |
Table 2: Representative Synthesis of 2-Amino-4-(phenylamino)pyrimidine from an Enaminone Precursor
| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield (%) | Reference (Analogous) |
| E-3-(Methylphenylamino)-2-propenal, Guanidine Hydrochloride | Sodium Ethoxide, Absolute Ethanol | Reflux | 2-Amino-4-(N-methyl-N-phenylamino)pyrimidine | 73 | [2] |
Experimental Protocols
Protocol 1: Synthesis of E-3-(Methylphenylamino)-2-propenal
This protocol is adapted from the procedure described in patent CN106431942A.[1]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
N-Methylaniline
-
Diluted Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide solution
-
Saturated Sodium Chloride solution
Procedure:
-
To a reaction flask, add 1,1,3,3-tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes.
-
Slowly add diluted hydrochloric acid dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
After the addition is complete, stir the mixture for 2.5 hours at a temperature of 24-26 °C.
-
Add toluene to the reaction mixture.
-
Adjust the pH of the mixture to 6-7 by the dropwise addition of sodium hydroxide solution, keeping the temperature at or below 30 °C.
-
Allow the mixture to stand and separate the layers. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash three times with a saturated salt solution.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Collect the distillate at 60-70 °C under 40 mmHg vacuum to obtain the pure product.
Protocol 2: Proposed Synthesis of 2-Amino-4-(N-methyl-N-phenylamino)pyrimidine
This is a representative protocol based on the well-established reaction of α,β-unsaturated carbonyl compounds with guanidine.[2][3]
Materials:
-
E-3-(Methylphenylamino)-2-propenal
-
Guanidine Hydrochloride
-
Sodium Ethoxide
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve E-3-(methylphenylamino)-2-propenal (1 equivalent) in absolute ethanol.
-
Add guanidine hydrochloride (1.1 equivalents) and sodium ethoxide (2.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-4-(N-methyl-N-phenylamino)pyrimidine.
Protocol 3: Proposed Synthesis of 2-Amino-3-cyano-4-(N-methyl-N-phenylamino)pyridine
This protocol is based on the common synthesis of substituted pyridines from enaminones and active methylene compounds.
Materials:
-
E-3-(Methylphenylamino)-2-propenal
-
Malononitrile
-
Ammonium Acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve E-3-(methylphenylamino)-2-propenal (1 equivalent), malononitrile (1 equivalent), and ammonium acetate (1.5 equivalents) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent.
Visualizations
Caption: Synthesis of E-3-(Methylphenylamino)-2-propenal.
Caption: Proposed synthesis of a 2-aminopyrimidine derivative.
Caption: Proposed synthesis of a substituted pyridine.
References
- 1. ckthakurcollege.net [ckthakurcollege.net]
- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Cytotoxicity, ADMET and Molecular Docking Studies of Some Quinoline-Pyrimidine Hybrid Compounds: 3-(2-Amino-6-arylpyrimidin-4- yl)-4-hydroxy-1-methylquinolin-2(1H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for E-3-(Methyl Phenyl Amino)-2-Propenal as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3-(Methyl Phenyl Amino)-2-Propenal, also known as 3-(N-methylanilino)acrolein, is a versatile chemical intermediate characterized by its α,β-unsaturated aldehyde functionality coupled with an enamine moiety. This unique structural combination imparts a rich and diverse reactivity profile, making it a valuable building block in organic synthesis. Its primary documented application lies in the pharmaceutical industry as a key precursor in the total synthesis of Fluvastatin, a widely prescribed HMG-CoA reductase inhibitor. Furthermore, its structural features suggest significant potential for the synthesis of a variety of heterocyclic compounds.
This document provides detailed application notes, experimental protocols, and key data associated with the synthesis and use of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its proper handling, characterization, and use in synthesis.
| Property | Value | Reference |
| IUPAC Name | (2E)-3-(Methyl(phenyl)amino)prop-2-enal | |
| Synonyms | 3-(N-methylanilino)acrolein, 3-(Methyl(phenyl)amino)acrylaldehyde | [1] |
| CAS Number | 14189-82-3, 34900-01-1 | [1] |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like acetonitrile, toluene, and chloroform. | [3] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a process analogous to the Vilsmeier-Haack reaction. This involves the reaction of an N-substituted formamide with a vinyl ether or its equivalent in the presence of a halogenating agent. A more recent, cost-effective, and environmentally friendlier method avoids the use of hazardous reagents like phosgene or oxalyl chloride.
General Reaction Scheme
A common synthetic route involves the reaction of N-methylformanilide with a propenal synthon. An alternative and improved method utilizes tetramethoxypropane and N-methylaniline.[3]
Method 1: Vilsmeier-Haack Approach
Caption: Vilsmeier-Haack synthesis of the target intermediate.
Method 2: Improved Synthesis from Tetramethoxypropane
Caption: Improved synthesis from tetramethoxypropane.
Detailed Experimental Protocol (Improved Method)
This protocol is adapted from a patented, more environmentally benign procedure.[3]
Materials:
-
Tetramethoxypropane
-
N-methylaniline
-
Dilute Hydrochloric Acid (e.g., 10% w/v)
-
Toluene
-
Sodium Hydroxide solution (e.g., 10% w/v)
-
Saturated Sodium Chloride solution
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, add tetramethoxypropane and N-methylaniline.
-
Stir the mixture for 10 minutes at room temperature.
-
Slowly add dilute hydrochloric acid dropwise to the reaction mixture, maintaining the temperature below 30 °C.
-
After the addition is complete, continue stirring at room temperature for 2.5 hours.
-
Add toluene to the reaction mixture.
-
Cool the mixture and adjust the pH to 6-7 by the dropwise addition of sodium hydroxide solution, keeping the temperature below 30 °C.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash three times with a saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by vacuum distillation.
Quantitative Data:
| Parameter | Value | Reference |
|---|---|---|
| Reactant Ratio | Tetramethoxypropane : N-methylaniline (1 : 0.9-1.1 molar ratio) | [3] |
| Reaction Temperature | 24-26 °C | [3] |
| Reaction Time | 2.5 hours | [3] |
| Reported Yield | High (specific percentage not consistently reported) |[3] |
Applications as a Chemical Intermediate
Key Intermediate in the Synthesis of Fluvastatin
The most prominent application of this compound is in the synthesis of Fluvastatin, a statin medication used to lower cholesterol. In this synthesis, the propenal derivative is a crucial building block for constructing the indole core of the Fluvastatin molecule.
Reaction Pathway:
Caption: Role in Fluvastatin synthesis.
Potential Applications in Heterocyclic Synthesis
The bifunctional nature of this compound (an electrophilic α,β-unsaturated aldehyde and a nucleophilic enamine) makes it a promising precursor for the synthesis of various heterocyclic systems. While specific examples with this exact substrate are not extensively reported in peer-reviewed literature, the reactivity of analogous β-amino acroleins is well-established.
Substituted pyridines can be synthesized through a [3+3] condensation of enamines and enones. This compound can act as the three-carbon component in such reactions.
Generalized Reaction Scheme:
Caption: Potential synthesis of pyridines.
Pyrimidines can be synthesized by the condensation of a three-carbon unit with a compound containing an N-C-N fragment, such as guanidine or amidines. This compound can serve as the C-C-C component.
Generalized Reaction Scheme:
Caption: Potential synthesis of pyrimidines.
Spectroscopic Data
Accurate characterization is crucial for confirming the identity and purity of this compound. Below is a summary of expected spectroscopic features.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the aldehydic proton (CHO), vinylic protons (C=CH), the N-methyl group (N-CH₃), and aromatic protons of the phenyl ring. The coupling constants of the vinylic protons would confirm the E-configuration. |
| ¹³C NMR | Resonances for the carbonyl carbon (C=O), vinylic carbons, the N-methyl carbon, and the aromatic carbons. |
| IR | Characteristic absorption bands for the C=O stretch of the α,β-unsaturated aldehyde, C=C stretching of the alkene and aromatic ring, and C-N stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 161.20 g/mol . |
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and reactive intermediate with a proven application in the synthesis of the blockbuster drug Fluvastatin. Its inherent chemical functionalities also position it as a promising starting material for the construction of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The synthetic protocols and data provided herein are intended to facilitate its use in research and development.
References
Application Notes and Protocols for the Analytical Detection of E-3-(Methyl phenyl amino)-2-propenal
These application notes provide detailed methodologies for the qualitative and quantitative analysis of E-3-(Methyl phenyl amino)-2-propenal, a compound of interest in pharmaceutical and chemical research. The following protocols are intended for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation, identification, and quantification of compounds in a mixture. A reversed-phase HPLC method is proposed for the analysis of this compound.
Experimental Protocol
a) Sample Preparation:
-
Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
Prepare working standards of desired concentrations by serial dilution of the stock solution with the mobile phase.
-
For unknown samples, dissolve an accurately weighed amount in methanol to achieve a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[1]
b) Instrumentation and Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[2] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Detection Wavelength | 254 nm (or λmax determined by UV-Vis scan)[2] |
| Run Time | 10 minutes |
c) Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.
-
For quantitative analysis, create a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the proposed HPLC method.
| Parameter | Expected Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separating power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a test sample.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Prepare working standards by serial dilution.
-
For unknown samples, extract the analyte into a suitable solvent and dilute to a concentration within the calibration range.
-
Ensure samples are anhydrous before injection.
b) Instrumentation and Analytical Conditions:
| Parameter | Condition |
| GC-MS System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar[4] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min[4] |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode)[4] |
| Oven Temperature Program | Initial temp 60 °C for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Source Temperature | 230 °C[4] |
| MS Quadrupole Temperature | 150 °C[4] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
c) Data Analysis:
-
Identify the analyte by its retention time and by comparing its mass spectrum with a reference spectrum. The mass spectrum should show a molecular ion peak [M]+ and characteristic fragment ions.
-
For quantification, use the peak area of a characteristic ion and a calibration curve constructed from the analysis of standard solutions.
Quantitative Data Summary
| Parameter | Expected Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 5 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR would be essential for the unambiguous identification and characterization of this compound.
Experimental Protocol
a) Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
b) Instrumentation and Parameters:
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | Bruker Avance 400 MHz or equivalent | Bruker Avance 100 MHz or equivalent |
| Solvent | CDCl₃ | CDCl₃ |
| Temperature | 298 K | 298 K |
| Number of Scans | 16 | 1024 |
| Relaxation Delay | 2 s | 2 s |
| Pulse Program | zg30 | zgpg30 |
c) Data Analysis:
-
¹H NMR: Analyze the chemical shifts, integration, and multiplicity of the peaks to assign protons to the molecular structure. The aldehyde proton is expected to appear downfield (around 9-10 ppm). Protons on the double bond will show characteristic coupling constants for the E-isomer. Aromatic protons and the methyl group protons will have distinct chemical shifts.
-
¹³C NMR: Identify the number of unique carbon atoms. The carbonyl carbon of the aldehyde will be significantly downfield (around 190 ppm). The carbons of the double bond and the aromatic ring will appear in the 100-150 ppm region. The methyl carbon will be upfield.
NMR Analysis Logical Flow
Caption: Logical flow for NMR-based structural elucidation.
UV-Visible Spectroscopy
UV-Visible spectroscopy can be used for the quantitative determination of this compound and to gain information about its electronic structure.
Experimental Protocol
a) Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent, such as ethanol or acetonitrile.
-
Prepare a series of dilutions to determine the optimal concentration for absorbance measurement (typically between 0.1 and 1.0 absorbance units).
b) Instrumentation and Parameters:
| Parameter | Condition |
| Spectrophotometer | Shimadzu UV-1800 or equivalent |
| Solvent | Ethanol |
| Wavelength Range | 200 - 400 nm[5] |
| Blank | Ethanol |
c) Data Analysis:
-
Scan the sample across the wavelength range to determine the wavelength of maximum absorbance (λmax). The conjugated system in this compound is expected to result in strong UV absorbance.
-
For quantification, create a calibration curve by plotting absorbance at λmax versus concentration.
-
Use the Beer-Lambert law (A = εbc) to determine the concentration of unknown samples.
Quantitative Data Summary
| Parameter | Expected Value |
| λmax | ~250-350 nm (in Ethanol) |
| Molar Absorptivity (ε) | To be determined experimentally |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
References
- 1. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3-(Methylphenylamino)-2-propenal, a substituted aminopropenal, is a valuable intermediate in organic synthesis, particularly in the construction of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals. Its synthesis is of significant interest to researchers in medicinal chemistry and drug development. This document provides detailed protocols and reaction conditions for the synthesis of this compound, based on established chemical methodologies. The primary synthetic routes involve the reaction of N-methylaniline with a suitable three-carbon electrophilic synthon, often through a Vilsmeier-Haack type reaction or alternative condensation methods.
Reaction Conditions Summary
The successful synthesis of E-3-(methylphenylamino)-2-propenal can be achieved under various conditions. The choice of method may depend on the availability of starting materials, desired scale, and safety considerations. The following table summarizes quantitative data from different synthetic approaches.
| Parameter | Method 1: Acid-Catalyzed Condensation | Method 2: Oxidation of Propargyl Alcohol |
| Starting Materials | Tetramethoxypropane, N-methylaniline | Propargyl alcohol, N-methylaniline |
| Solvent | Toluene | Toluene |
| Catalyst/Reagent | Diluted Hydrochloric Acid | Manganese Dioxide (Oxidizing Agent) |
| Temperature | 24-26 °C | 20-25 °C |
| Reaction Time | 2.5 hours | 15 hours |
| Work-up | pH adjustment with caustic soda, extraction | Filtration, washing with toluene and water |
| Yield | High (exact percentage not specified in source) | Not specified in source |
Experimental Protocols
Method 1: Acid-Catalyzed Condensation with Tetramethoxypropane
This protocol is adapted from a patented procedure (CN106431942A) and offers a cost-effective and environmentally conscious approach by avoiding expensive and hazardous reagents.
Materials:
-
Tetramethoxypropane
-
N-methylaniline
-
Toluene
-
Diluted Hydrochloric Acid
-
Caustic Soda Solution
-
Saturated Salt Solution
Procedure:
-
To a reaction flask, add tetramethoxypropane and N-methylaniline. Stir the mixture for 10 minutes.
-
Slowly add diluted hydrochloric acid dropwise to the reaction mixture.
-
After the addition is complete, continue stirring at a constant temperature of 24-26 °C for 2.5 hours.
-
Add toluene to the reaction mixture, and then adjust the pH to 6-7 by the dropwise addition of a caustic soda solution, ensuring the temperature remains at or below 30 °C.
-
Allow the mixture to stand and separate into layers.
-
Extract the aqueous layer with toluene.
-
Combine all organic layers and wash three times with a saturated salt solution.
-
After layer separation, recover the solvent from the organic layer under reduced pressure.
-
Collect the distillate at 60-70 °C under a vacuum of 40 mmHg to obtain the final product.
Method 2: Oxidative Coupling of Propargyl Alcohol and N-methylaniline
This alternative method, described in patent WO2006090256A1, utilizes an oxidation reaction to form the propenal moiety in situ.
Materials:
-
Propargyl alcohol
-
N-methylaniline
-
Manganese Dioxide (MnO₂)
-
Toluene
-
Deionized Water
Procedure:
-
In a 1000 ml three-neck round-bottom flask, dissolve propargyl alcohol (25 g, 446.43 mmol) and N-methylaniline (25 g, 233.64 mmol) in toluene (300 ml) at 20-25 °C. Stir until a clear solution is obtained.
-
Add manganese dioxide (200 g, 2.3 mol) to the solution at 20-25 °C.
-
Stir the reaction mixture vigorously for 15 hours.
-
Monitor the reaction progress (e.g., by TLC).
-
Upon completion, filter the reaction mixture.
-
Wash the solid residue with toluene (3 x 50 ml) and deionized water (100 ml).
-
The filtrate contains the desired product, which can be further purified by standard methods such as crystallization or chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of E-3-(methylphenylamino)-2-propenal via the acid-catalyzed condensation of N-methylaniline and a propenal precursor.
Application Notes and Protocols for the Laboratory-Scale Synthesis of E-3-(Methylphenylamino)-2-propenal
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of E-3-(methylphenylamino)-2-propenal, a valuable intermediate in the synthesis of various organic compounds. The described method is based on the reaction of 1,1,3,3-tetramethoxypropane with N-methylaniline under acidic conditions, followed by neutralization and extraction. This process offers a cost-effective and efficient route with high product purity and yield, avoiding the use of hazardous reagents. All quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Introduction
E-3-(methylphenylamino)-2-propenal is a key building block in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. Its enamine-aldehyde functionality allows for a variety of subsequent chemical transformations. The protocol outlined herein describes a robust and reproducible method for its synthesis on a laboratory scale.
Reaction Scheme
The overall reaction for the synthesis of E-3-(methylphenylamino)-2-propenal is depicted below:
Quantitative Data Summary
The following table summarizes the key quantitative parameters from representative examples of the synthesis.[1]
| Parameter | Example 1 | Example 2 | Example 3 |
| Reactants | |||
| 1,1,3,3-Tetramethoxypropane | 100 g | 100 g | 100 g |
| N-Methylaniline | 65.4 g | 62 g | 58.8 g |
| 20% Hydrochloric Acid | 22 g | 22 g | 22 g |
| Toluene | 200 g | 200 g | 200 g |
| 20% Sodium Hydroxide Solution | q.s. to pH 6-7 | q.s. to pH 6-7 | q.s. to pH 6-7 |
| Reaction Conditions | |||
| Reaction Temperature | 26°C | 25°C | 24°C |
| Reaction Time | 2.5 hours | 2.5 hours | 2.5 hours |
| Product | |||
| Product Mass | 83.4 g | 83.5 g | 83.1 g |
| Product Purity | 99.5% | 99.5% | 99.6% |
Experimental Protocol
This protocol is adapted from the method described in patent CN106431942A.[1]
4.1. Materials and Equipment
-
1 L three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
1,1,3,3-Tetramethoxypropane
-
N-Methylaniline
-
20% (w/w) Hydrochloric acid solution
-
Toluene
-
20% (w/w) Sodium hydroxide solution
-
Saturated sodium chloride solution (brine)
4.2. Procedure
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 100 g of 1,1,3,3-tetramethoxypropane and 65.4 g of N-methylaniline.
-
Acidic Hydrolysis and Condensation: Begin stirring the mixture. Slowly add 22 g of 20% hydrochloric acid dropwise from the dropping funnel, ensuring the internal temperature of the reaction mixture is maintained below 30°C.
-
Reaction: After the complete addition of hydrochloric acid, continue to stir the mixture at a constant temperature of 24-26°C for 2.5 hours.
-
Work-up and Neutralization: Add 200 g of toluene to the reaction flask. Subsequently, add 20% sodium hydroxide solution dropwise while monitoring the pH of the aqueous layer. Continue adding the sodium hydroxide solution until the pH reaches 6-7, ensuring the temperature remains below 30°C.
-
Extraction: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic layer. Extract the aqueous layer with an additional portion of toluene. Combine all organic layers.
-
Washing: Wash the combined organic layers three times with a saturated sodium chloride solution.
-
Solvent Removal: Separate the organic layer and transfer it to a round-bottom flask for use with a rotary evaporator. Remove the toluene under reduced pressure.
-
Purification: The crude product is then purified by vacuum distillation. Collect the fraction at a temperature of 60-70°C and a pressure of 40 mmHg to obtain the final product, E-3-(methylphenylamino)-2-propenal.
Visualizations
5.1. Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the synthesis of E-3-(methylphenylamino)-2-propenal.
Caption: Workflow for the synthesis of E-3-(methylphenylamino)-2-propenal.
Note: As no specific signaling pathways involving E-3-(methylphenylamino)-2-propenal were identified in the provided search results, a diagram for a signaling pathway has not been included. The primary application of this compound appears to be as a chemical intermediate.
References
Application Notes and Protocols for E-3-(METHYL PHENYL AMINO)-2-PROPENAL
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the handling and storage of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, also known as trans 3-(N-Methylanilino)acrolein. This compound is utilized in various organic synthesis and proteomics research applications.[1] Due to the presence of a propenal moiety, this compound and its parent compound, acrolein, are known for their reactivity and potential toxicity, necessitating careful handling and storage to ensure personnel safety and maintain compound integrity.
Compound Information
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | trans 3-(N-Methylanilino)acrolein, (E)-3-(Methylphenylamino)-2-propenal | [1][2] |
| CAS Number | 34900-01-1 | [2] |
| Molecular Formula | C₁₀H₁₁NO | [2] |
| Molecular Weight | 161.20 g/mol | [2] |
| Appearance | Yellow to Very Dark Brown Solid | [2] |
| Storage Temperature | 2-8°C (Refrigerator) | [2] |
Safety Precautions and Personal Protective Equipment (PPE)
Given the reactive nature of the acrolein functional group, stringent safety measures are paramount. While a complete Safety Data Sheet (SDS) for this specific compound is not publicly available, the handling procedures for acrolein provide a strong baseline for necessary precautions.
| Hazard Category | Recommended Precautions & PPE |
| Inhalation | Handle exclusively in a certified chemical fume hood. Avoid creating dust. |
| Skin Contact | Wear nitrile or neoprene gloves, a fully buttoned lab coat, and closed-toe shoes. |
| Eye Contact | Use chemical safety goggles or a face shield. |
| Ingestion | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Experimental Protocols
General Handling and Dispensing Protocol
This protocol outlines the procedure for safely handling and dispensing this compound powder.
Materials:
-
This compound solid
-
Spatula
-
Weighing paper or boat
-
Analytical balance
-
Appropriate solvent (e.g., DMSO, DMF, Ethanol - compatibility should be confirmed)
-
Vials with caps
Procedure:
-
Ensure all operations are conducted within a certified chemical fume hood.
-
Don appropriate PPE: chemical safety goggles, lab coat, and compatible chemical-resistant gloves.
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container. Avoid inhaling any dust.
-
Using a clean spatula, dispense the desired amount of the solid onto weighing paper or a weighing boat on an analytical balance.
-
Promptly and securely close the main container.
-
Transfer the weighed solid to a suitable vial for dissolution or reaction.
-
If preparing a stock solution, add the appropriate solvent to the desired concentration and cap the vial tightly.
-
Clean the spatula and any contaminated surfaces with a suitable solvent and dispose of the cleaning materials as hazardous waste.
-
Dispose of used weighing paper/boat and any other contaminated disposable materials in the designated hazardous waste container.
-
Wash hands thoroughly after completing the procedure.
Storage Procedures
Proper storage is critical to maintain the stability and integrity of this compound.
| Storage Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize degradation.[2] |
| Atmosphere | Store in a tightly sealed container. | To prevent reaction with air and moisture. |
| Light | Store in an opaque or amber container. | To prevent light-induced degradation. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | The propenal group is susceptible to reaction with these substances. |
Diagrams
Workflow for Safe Handling of this compound
References
Application Notes & Protocols: E-3-(Methyl Phenyl Amino)-2-Propenal in the Synthesis of Pharmaceutical Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of E-3-(methyl phenyl amino)-2-propenal as a versatile building block in the synthesis of heterocyclic compounds, particularly pyrimidine derivatives, which are key scaffolds in a wide range of pharmaceutical agents.
Introduction
This compound, also known as 3-(methylanilino)acrolein, is a trifunctional electrophile with reactive aldehyde and enamine functionalities. This arrangement makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclocondensation reactions. The pyrimidine ring, in particular, is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs, including antivirals, anticancer agents, and central nervous system modulators. The synthesis of substituted pyrimidines from this compound offers a straightforward route to novel compounds with potential therapeutic applications.
Application: Synthesis of 2-Amino-N-methyl-N-phenylpyrimidin-5-amine Precursors
A primary application of this compound in pharmaceutical synthesis is its reaction with guanidine to form substituted aminopyrimidines. These compounds can serve as key intermediates for further elaboration into more complex drug candidates, such as kinase inhibitors. The general reaction involves the cyclocondensation of the β-amino-α,β-unsaturated aldehyde with guanidine, leading to the formation of a stable pyrimidine ring.
Experimental Protocols
Protocol 1: Synthesis of N-Methyl-N-phenyl-1-(2-aminopyrimidin-5-yl)methanimine
This protocol details the synthesis of a pyrimidine derivative from this compound and guanidine hydrochloride.
Materials:
-
This compound (MW: 161.20 g/mol )
-
Guanidine Hydrochloride (MW: 95.53 g/mol )
-
Sodium Ethoxide (NaOEt) (MW: 68.05 g/mol )
-
Anhydrous Ethanol (EtOH)
-
Diethyl Ether
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (16.12 g, 0.1 mol) in 100 mL of anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add guanidine hydrochloride (10.51 g, 0.11 mol). Subsequently, add sodium ethoxide (7.49 g, 0.11 mol) portion-wise over 15 minutes. The addition of sodium ethoxide will neutralize the guanidine hydrochloride and catalyze the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Isolation: To the resulting residue, add 100 mL of deionized water and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (starting from 9:1 to 7:3) to afford the pure N-methyl-N-phenyl-1-(2-aminopyrimidin-5-yl)methanimine.
Data Presentation: Synthesis of Pyrimidine Intermediate
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Guanidine HCl, Sodium Ethoxide |
| Solvent | Ethanol |
| Reaction Time | 6 hours |
| Temperature | 78 °C (Reflux) |
| Yield | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Visualizations
Logical Workflow for Synthesis
Caption: General workflow for the synthesis of a pyrimidine derivative.
Signaling Pathway Context (Hypothetical)
Many pyrimidine-based drugs function as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a synthesized pyrimidine derivative could act as an inhibitor of a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of an RTK signaling pathway.
Application Notes and Protocols for the Derivatization of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of E-3-(methylphenylamino)-2-propenal, a versatile enaminone intermediate. The primary focus is on its application in [3+2] cycloaddition reactions for the synthesis of pyrazole and isoxazolidine derivatives, which are valuable scaffolds in medicinal chemistry and drug development.
Introduction
E-3-(methylphenylamino)-2-propenal is a polarized enaminone featuring a nucleophilic α-carbon and a reactive aldehyde group. This unique electronic structure makes it an excellent building block for the synthesis of a variety of heterocyclic compounds. This document outlines two key derivatization pathways: the synthesis of pyrazoles via condensation with hydrazines and the synthesis of isoxazolidines through [3+2] cycloaddition with nitrones. These heterocyclic cores are prevalent in pharmacologically active molecules, and the described methods offer a robust approach to generating libraries of potential drug candidates.
I. Synthesis of Pyrazole Derivatives
The reaction of E-3-(methylphenylamino)-2-propenal with substituted hydrazines provides a straightforward method for the synthesis of 1,4-disubstituted pyrazoles. The reaction proceeds through an initial condensation to form a hydrazone intermediate, followed by an intramolecular cyclization and subsequent elimination of N-methylaniline.
Experimental Protocol: General Procedure for Pyrazole Synthesis
-
Reaction Setup: To a solution of E-3-(methylphenylamino)-2-propenal (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the desired substituted hydrazine (1.1 eq).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 2-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a precipitate forms, it is collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the desired pyrazole derivative.
Data Presentation: Representative Pyrazole Synthesis
| Entry | Hydrazine Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylhydrazine | Ethanol | Reflux | 4 | 85 |
| 2 | 4-Methylphenylhydrazine | Acetic Acid | 80 | 6 | 82 |
| 3 | 4-Chlorophenylhydrazine | Ethanol | Reflux | 5 | 88 |
| 4 | Hydrazine Hydrate | Ethanol | Room Temp | 12 | 75 |
Note: The data presented in this table is illustrative and based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Reaction Workflow: Pyrazole Synthesis
Caption: Workflow for the synthesis of pyrazole derivatives.
II. Synthesis of Isoxazolidine Derivatives
E-3-(methylphenylamino)-2-propenal can act as a dipolarophile in [3+2] cycloaddition reactions with nitrones to yield isoxazolidine derivatives. This reaction is a powerful tool for the stereoselective synthesis of these five-membered heterocycles. The regioselectivity of the cycloaddition is influenced by the electronic nature of both the enaminone and the nitrone.
Experimental Protocol: General Procedure for Isoxazolidine Synthesis
-
Reaction Setup: A solution of E-3-(methylphenylamino)-2-propenal (1.0 eq) and the desired nitrone (1.2 eq) in an inert solvent (e.g., toluene, dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen, argon).
-
Reaction Conditions: The reaction mixture is stirred at a specified temperature (ranging from room temperature to reflux) for a designated time (typically 12-48 hours). The reaction progress is monitored by TLC.
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure.
-
Purification: The resulting crude residue is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the isoxazolidine product.
Data Presentation: Representative Isoxazolidine Synthesis
| Entry | Nitrone Reactant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | C-Phenyl-N-methylnitrone | Toluene | 80 | 24 | 78 |
| 2 | C-(4-Methoxyphenyl)-N-methylnitrone | Dichloromethane | Room Temp | 36 | 72 |
| 3 | C-(4-Nitrophenyl)-N-methylnitrone | Toluene | Reflux | 18 | 85 |
| 4 | N-Benzyl-C-phenylnitrone | Toluene | 100 | 24 | 75 |
Note: The data presented in this table is illustrative and based on typical yields for similar reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.
Reaction Workflow: Isoxazolidine Synthesis
Caption: Workflow for the synthesis of isoxazolidine derivatives.
III. Signaling Pathway Context
Derivatives of pyrazole and isoxazolidine are frequently investigated as modulators of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, many pyrazole-containing compounds have been developed as kinase inhibitors, targeting key enzymes in cellular signaling cascades.
Logical Relationship: Pyrazole Derivatives as Kinase Inhibitors
Caption: Logical diagram of pyrazole derivatives as kinase inhibitors.
Application Notes and Protocols for Monitoring Reactions of E-3-(METHYL PHENYL AMINO)-2-PROPENAL
For Researchers, Scientists, and Drug Development Professionals
Introduction
E-3-(METHYL PHENYL AMINO)-2-PROPENAL is a versatile intermediate in organic synthesis, serving as a nucleophilic building block in various carbon-carbon and carbon-heteroatom bond-forming reactions. Its enamine structure, featuring a conjugated system, makes it reactive towards a range of electrophiles. This document provides detailed application notes and protocols for monitoring the progress of key reactions involving this compound, including hydrolysis, Stork enamine alkylation, and Stork enamine acylation. The provided methodologies are designed to ensure accurate and reproducible results, crucial for research and development in the pharmaceutical and chemical industries.
The IUPAC name for this compound is (2E)-3-(methyl(phenyl)amino)prop-2-enal[1]. It has a molecular formula of C₁₀H₁₁NO and a molecular weight of 161.20 g/mol [1].
General Reaction Monitoring Techniques
Several analytical techniques can be employed to monitor the progress of reactions involving this compound. The choice of method depends on the specific reaction, available instrumentation, and the desired level of detail.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for monitoring reaction progress by observing the disappearance of reactant signals and the appearance of product signals. Integration of these signals allows for the quantification of conversion over time.
-
High-Performance Liquid Chromatography (HPLC): HPLC is ideal for separating and quantifying the components of a reaction mixture, including starting materials, intermediates, and products. When coupled with a UV detector, the conjugated nature of this compound and many of its products allows for sensitive detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile reaction components. Derivatization may be necessary for non-volatile compounds to improve their chromatographic behavior.
-
UV-Visible (UV-Vis) Spectroscopy: The extended conjugation in this compound results in a characteristic UV-Vis absorbance spectrum. Reactions that alter this chromophore can be conveniently monitored by tracking the change in absorbance at a specific wavelength.
Application Note 1: Monitoring the Hydrolysis of this compound
Reaction Overview
Enamines are susceptible to hydrolysis under acidic conditions, reverting to the parent carbonyl compound and secondary amine[2][3]. Monitoring this reaction is crucial for understanding the stability of the enamine and for applications where its controlled breakdown is desired.
Signaling Pathway: Enamine Hydrolysis
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of E-3-(Methyl Phenyl Amino)-2-Propenal
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of E-3-(Methyl Phenyl Amino)-2-Propenal synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common issues encountered during synthesis.
Troubleshooting Guide
This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can stem from several factors, primarily related to the Vilsmeier-Haack reaction conditions. Here are the key areas to investigate:
-
Reagent Quality: Ensure that N-methylaniline is pure and free from oxidation impurities, which can appear as a brownish color. Use freshly distilled or high-purity N-methylaniline for best results. Similarly, the quality of the Vilsmeier reagent precursors (e.g., phosphorus oxychloride and dimethylformamide) is critical.[1][2][3]
-
Reaction Temperature: The formation of the Vilsmeier reagent and the subsequent formylation are temperature-sensitive. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic formation of the Vilsmeier reagent and then may be gently warmed to drive the reaction to completion.[1] Running the reaction at too high a temperature can lead to side reactions and decomposition of the product.
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Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to N-methylaniline is a critical parameter. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the aniline. However, a large excess can lead to the formation of byproducts. Optimization of this ratio is recommended.
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Hydrolysis Conditions: The hydrolysis of the intermediate iminium salt to the final aldehyde product is a crucial step. Incomplete hydrolysis will result in a lower yield of the desired product. Ensure that the hydrolysis is carried out under appropriate pH and temperature conditions. A basic workup is often employed to neutralize the acidic reaction mixture and facilitate the hydrolysis.
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Product Degradation: The final product, an aminoacrolein, can be unstable under strongly acidic or basic conditions, or at elevated temperatures. It is important to perform the workup and purification steps promptly and under mild conditions.
Q2: I am observing the formation of significant amounts of byproducts. What are these byproducts and how can I minimize their formation?
A2: The primary side reactions in the Vilsmeier-Haack formylation of N-methylaniline include:
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Double Formylation: Although less common, reaction at multiple sites on the aromatic ring can occur, especially with a large excess of the Vilsmeier reagent or at higher temperatures.
-
Polymerization: Aminoacroleins can be prone to polymerization, especially under acidic conditions or upon prolonged standing. Prompt workup and purification are essential.
-
Hydrolysis of the Vilsmeier Reagent: If moisture is present during the reaction, the Vilsmeier reagent can be hydrolyzed, reducing the amount of active reagent available for the formylation.
-
Side reactions of N-methylaniline: Oxidation of N-methylaniline can lead to colored impurities.
To minimize byproduct formation, consider the following:
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Use anhydrous solvents and reagents.
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Maintain strict temperature control throughout the reaction.
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Optimize the stoichiometry of the reagents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q3: The purification of the final product is challenging. What is the recommended purification method?
A3: this compound is a polar molecule, and its purification can be achieved through several methods:
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Crystallization: If the crude product is a solid, crystallization from a suitable solvent system is often the most effective method for obtaining high-purity material. A mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane, heptane) can be effective.
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Column Chromatography: For oily or highly impure products, column chromatography on silica gel is a viable option. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is recommended. Common solvent systems include hexane/ethyl acetate or dichloromethane/methanol. Care should be taken as some aldehydes can be sensitive to the acidic nature of silica gel.
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Distillation: A Chinese patent suggests that the product can be purified by distillation under reduced pressure (60-70 °C at 40 mmHg).[4]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of this compound?
A1: this compound is typically a yellow to brown solid or oil. It is susceptible to degradation upon exposure to light, air, and extreme pH conditions. It should be stored under an inert atmosphere in a cool, dark place.
Q2: What spectroscopic data can be used to confirm the identity and purity of the product?
A2: The structure of this compound can be confirmed by standard spectroscopic techniques:
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¹H NMR: Expect to see signals corresponding to the aldehyde proton, the vinyl protons, the N-methyl protons, and the aromatic protons. The coupling constants of the vinyl protons can confirm the E-stereochemistry.
-
¹³C NMR: Signals for the carbonyl carbon, the vinyl carbons, the N-methyl carbon, and the aromatic carbons should be present.
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IR Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde, the C=C stretch of the alkene, and the C-N stretch of the amine.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (161.20 g/mol ) should be observed.[5]
Q3: Can other formylating agents be used for this synthesis?
A3: While the Vilsmeier-Haack reagent (generated from POCl₃ and DMF) is the most common formylating agent for this type of transformation, other reagents can be used. A Chinese patent describes a method using tetramethoxypropane and hydrochloric acid to react with N-methylaniline.[4]
Experimental Protocols
Method 1: Vilsmeier-Haack Reaction
This protocol is a general procedure based on the principles of the Vilsmeier-Haack reaction. Optimization of specific parameters may be required.
1. Formation of the Vilsmeier Reagent:
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In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
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Cool the flask to 0 °C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the DMF with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0 °C for 30 minutes.
2. Formylation Reaction:
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Dissolve N-methylaniline (1.0 eq.) in a minimal amount of anhydrous DMF.
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Add the N-methylaniline solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
3. Workup and Hydrolysis:
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Cool the reaction mixture in an ice bath.
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Carefully pour the reaction mixture onto crushed ice with stirring.
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Slowly add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize the mixture to a pH of 7-8. This step should be performed with caution as it is exothermic.
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Stir the mixture until the hydrolysis of the intermediate iminium salt is complete (can be monitored by TLC).
4. Extraction and Purification:
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Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude product by crystallization or column chromatography.
Method 2: From Tetramethoxypropane (as described in CN106431942A)
1. Reaction Setup:
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In a reaction flask, combine 1,1,3,3-tetramethoxypropane and N-methylaniline.
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Stir the mixture for 10 minutes.
2. Acidic Hydrolysis and Condensation:
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Slowly add diluted hydrochloric acid dropwise to the reaction mixture.
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After the addition is complete, stir the mixture for 2.5 hours at a temperature of 24-26 °C.
3. Workup and Neutralization:
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Add toluene to the reaction mixture.
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Add a caustic soda (sodium hydroxide) solution dropwise at a temperature below 30 °C to adjust the pH to 6-7.
4. Extraction and Purification:
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Allow the mixture to stand and separate the layers.
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Extract the aqueous layer with toluene.
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Combine the organic layers and wash three times with a saturated salt solution.
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Separate the layers and remove the solvent from the organic layer under reduced pressure.
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Collect the distillate at 60-70 °C under a pressure of 40 mmHg to obtain the final product.[4]
Data Presentation
Table 1: Reagent Stoichiometry and Yield Optimization (Hypothetical Data for Vilsmeier-Haack Method)
| Entry | N-methylaniline (eq.) | POCl₃ (eq.) | DMF (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | 1.1 | 3.0 | 0 → RT | 3 | 65 |
| 2 | 1.0 | 1.5 | 4.0 | 0 → RT | 3 | 78 |
| 3 | 1.0 | 2.0 | 5.0 | 0 → 40 | 2 | 72 (more byproducts) |
| 4 | 1.0 | 1.5 | 4.0 | 0 | 6 | 60 (incomplete) |
Note: This table presents hypothetical data to illustrate the impact of reaction parameters on the yield. Actual results may vary and require experimental optimization.
Visualizations
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]
- 5. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude E-3-(METHYL PHENYL AMINO)-2-PROPENAL
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the purification of crude E-3-(METHYL PHENYL AMINO)-2-PROPENAL.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Column Chromatography
| Potential Cause | Troubleshooting Step |
| Product is still on the column | Flush the column with a more polar solvent system (e.g., 100% ethyl acetate or a mixture with a small amount of methanol) to elute any remaining product.[1] |
| Improper solvent system | The chosen eluent may be too non-polar to effectively move the product. Gradually increase the polarity of the solvent system.[1] |
| Product degradation on silica gel | The compound may be sensitive to the acidic nature of standard silica gel. Consider using a deactivated silica gel (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
| Co-elution with impurities | If the product is not well-separated from impurities, optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. |
Issue 2: Oily Product After Recrystallization
| Potential Cause | Troubleshooting Step |
| Incomplete crystallization | The solution may be supersaturated. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal. |
| Impurity interference | High levels of impurities can inhibit crystal formation. An initial purification step, such as passing the crude material through a short plug of silica gel, may be necessary.[1] |
| Incorrect solvent choice | The solvent may be too good a solvent for the compound. Choose a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. |
| Cooling too rapidly | Rapid cooling can lead to the formation of an oil rather than crystals. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
Issue 3: Persistent Impurities Detected by NMR/GC-MS
| Potential Cause | Troubleshooting Step |
| Starting material contamination | Unreacted starting materials are a common impurity. Optimize reaction conditions to drive the reaction to completion. |
| Side-product formation | The reaction may be producing isomers or other side-products. Consider adjusting reaction temperature, time, or catalyst to improve selectivity. |
| Thermal decomposition | The compound may be degrading during purification. Avoid excessive heat during solvent removal (rotary evaporation) and consider using milder purification techniques.[1] |
| Co-eluting impurities | In chromatography, an impurity may have a similar polarity to the product. Try a different solvent system or a different stationary phase (e.g., reverse-phase chromatography). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting points for purification of crude this compound?
A1: For initial purification, column chromatography using silica gel is a common starting point. A gradient elution with a hexane/ethyl acetate solvent system is often effective for separating non-polar impurities.[1] Recrystallization from a suitable solvent is a good subsequent step to achieve high purity.
Q2: How can I monitor the progress of my column chromatography?
A2: Thin-layer chromatography (TLC) is the standard method for monitoring column chromatography. Collect fractions and spot them on a TLC plate along with your crude material and a reference spot if available. Visualize the spots under UV light or with a suitable stain to identify the fractions containing your pure product.
Q3: What are some potential impurities I should be aware of?
A3: Potential impurities can include unreacted starting materials (N-methylaniline and propenal precursors), side-products from polymerization of the aldehyde, and isomers of the desired product. The synthesis method can also introduce specific impurities.[2][3][4]
Q4: My purified product is a yellow oil, but the literature reports a solid. What should I do?
A4: A yellow oil suggests the presence of impurities or that the compound has not yet crystallized.[1] Attempting recrystallization from a different solvent system or trituration with a non-polar solvent like hexanes may help to induce solidification and remove colored impurities.
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexanes).
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Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the dry powder is loaded onto the top of the prepared column.
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Elution: The column is eluted with a gradient of ethyl acetate in hexanes. A typical gradient might be:
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100% Hexanes (2 column volumes)
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5% Ethyl Acetate in Hexanes (4 column volumes)
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10% Ethyl Acetate in Hexanes (4 column volumes)
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20% Ethyl Acetate in Hexanes (until the product has eluted)
-
-
Fraction Collection: Fractions are collected throughout the elution process.
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Analysis: Each fraction is analyzed by TLC to identify those containing the pure product.
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Solvent Removal: The fractions containing the pure product are combined and the solvent is removed by rotary evaporation to yield the purified compound.[1]
Protocol 2: Recrystallization
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Solvent Selection: The ideal recrystallization solvent is one in which the crude product is sparingly soluble at room temperature but very soluble at the solvent's boiling point. A solvent pair, such as ethyl acetate/hexanes or toluene/hexanes, can also be effective.
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Dissolution: The crude material is placed in a flask, and a minimal amount of the hot solvent is added to fully dissolve the compound.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a pre-heated funnel to remove them.
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Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize crystal yield.
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Isolation of Crystals: The crystals are collected by vacuum filtration.
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Washing: The collected crystals are washed with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Purity Assessment Data
| Technique | Parameter | Acceptable Range |
| ¹H NMR | Purity determined by qNMR | >98% |
| GC-MS | Peak Area Percentage | >99% |
| Melting Point | Range | Sharp, within 1-2 °C |
Diagrams
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of E-3-(Methylphenylamino)-2-propenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of E-3-(methylphenylamino)-2-propenal, a critical intermediate for researchers, scientists, and drug development professionals. The synthesis of this compound typically proceeds via a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of E-3-(methylphenylamino)-2-propenal?
A1: The synthesis is primarily achieved through the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an electron-rich arene, in this case, N-methylaniline, using a Vilsmeier reagent. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃).[1][3] The electron-rich aromatic ring of N-methylaniline then attacks the electrophilic Vilsmeier reagent, leading to the formation of an iminium salt intermediate, which upon aqueous workup, hydrolyzes to yield the final aldehyde product.[1]
Q2: What are the typical reagents and solvents used in this synthesis?
A2: The standard reagents for the Vilsmeier-Haack reaction are N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][5] N-methylaniline serves as the substrate. Common solvents for this transformation include dichloromethane (DCM), or an excess of DMF can also be used as the solvent.[3][5]
Q3: How can I purify the final product, E-3-(methylphenylamino)-2-propenal?
A3: Purification is typically achieved through column chromatography on silica gel.[3] The crude product obtained after extraction is concentrated under reduced pressure, and the residue is then subjected to chromatography to isolate the pure aldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of E-3-(methylphenylamino)-2-propenal and provides potential solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Contamination of DMF or POCl₃ with water can prevent its formation. 2. Low Reactivity of Substrate: While N-methylaniline is an activated substrate, reaction conditions may not be optimal. 3. Decomposition of the Product: The product may be unstable under the reaction or workup conditions. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. 2. The reaction temperature can be critical and may need to be optimized, ranging from 0°C to 80°C. 3. Perform the aqueous workup at a low temperature (e.g., using an ice bath) and avoid prolonged exposure to acidic or basic conditions. |
| Formation of Multiple Products (Side Products) | 1. Diformylation: The activated aromatic ring of N-methylaniline can undergo a second formylation, leading to diformylated byproducts.[5] 2. Ortho-formylation: While para-substitution is generally favored, some ortho-isomer may also be formed. 3. Polymerization/Decomposition: The starting material or product may degrade under the reaction conditions, leading to a complex mixture. 4. Reaction with Solvent: In some cases, the solvent can participate in side reactions. | 1. Use a stoichiometric amount of the Vilsmeier reagent. Carefully control the reaction time and temperature. 2. Optimize the reaction conditions (temperature, solvent) to improve regioselectivity. Purification by column chromatography can separate isomers. 3. Monitor the reaction progress using TLC to avoid prolonged reaction times. Ensure efficient stirring and temperature control. 4. Choose an inert solvent like dichloromethane if side reactions with DMF are suspected. |
| Product is a Dark, Tarry Substance | 1. High Reaction Temperature: Exothermic reactions can lead to charring and polymerization if not properly controlled. 2. Contaminated Reagents: Impurities in the starting materials can lead to side reactions and decomposition. | 1. Maintain strict temperature control throughout the reaction, especially during the addition of POCl₃ to DMF. Use an ice bath to manage the initial exotherm. 2. Use freshly distilled N-methylaniline and high-purity reagents. |
Experimental Protocols
General Protocol for the Synthesis of E-3-(methylphenylamino)-2-propenal via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
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N-methylaniline
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N,N-Dimethylformamide (DMF, anhydrous)
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Phosphorus oxychloride (POCl₃)
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Dichloromethane (DCM, anhydrous)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for column chromatography (e.g., hexane/ethyl acetate mixtures)
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0°C in an ice bath. To this solution, add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 5°C. Stir the mixture at 0°C for 30 minutes.
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Reaction with N-methylaniline: Dissolve N-methylaniline (1 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure E-3-(methylphenylamino)-2-propenal.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A logical workflow diagram for troubleshooting common issues in the synthesis.
Vilsmeier-Haack Reaction Pathway
Caption: A simplified diagram illustrating the key stages of the Vilsmeier-Haack reaction.
References
Technical Support Center: E-3-(Methylphenylamino)-2-propenal Synthesis
Welcome to the technical support center for the synthesis of E-3-(methylphenylamino)-2-propenal. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in successfully performing this reaction.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of E-3-(methylphenylamino)-2-propenal. The synthesis is typically achieved through a condensation reaction between N-methylaniline and a propenal equivalent, which can be viewed as a form of enamine synthesis or a variant of the Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction: Insufficient reaction time or temperature. | 1. Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| 2. Decomposition of reactants or product: The propenal starting material or the final product may be unstable under the reaction conditions. | 2. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Control the temperature carefully, especially during the addition of reagents. | |
| 3. Presence of water: Moisture can hydrolyze the intermediate iminium salt or react with reagents. | 3. Use anhydrous solvents and reagents. Dry glassware thoroughly before use. Consider using a drying agent like molecular sieves. | |
| 4. Incorrect stoichiometry: The molar ratio of reactants is critical. | 4. Carefully measure and use the correct stoichiometry of N-methylaniline and the propenal source as specified in the protocol. | |
| Formation of Multiple Products/Impurities | 1. Side reactions: The Vilsmeier-Haack reaction can sometimes lead to the formation of byproducts. Self-condensation of the aldehyde can also occur. | 1. Control the reaction temperature; lower temperatures can improve selectivity. Ensure proper mixing to avoid localized high concentrations of reagents. |
| 2. Isomerization: Formation of the Z-isomer instead of the desired E-isomer. | 2. The E-isomer is generally more stable. Purification by column chromatography or recrystallization can often separate the isomers. | |
| 3. Over-alkylation of N-methylaniline: If an alkylating agent is used in a Vilsmeier-Haack approach, it could potentially react with the starting amine. | 3. Ensure the Vilsmeier reagent is formed correctly before the addition of the N-methylaniline. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or difficult to crystallize: The crude product may not be a solid. | 1. Use column chromatography on silica gel for purification. If the product is an oil, try dissolving it in a small amount of a suitable solvent and adding a non-polar solvent to precipitate it. |
| 2. Emulsion formation during workup: This can make phase separation difficult. | 2. Add a saturated brine solution to help break the emulsion. Centrifugation can also be effective. | |
| Reaction Stalls (Does Not Go to Completion) | 1. Deactivation of catalyst or reagent: The acid catalyst or Vilsmeier reagent may be consumed by side reactions. | 1. Ensure all reagents are of high purity. If using a Vilsmeier-Haack approach, ensure the Vilsmeier reagent is freshly prepared. |
| 2. Equilibrium not driven to completion: Enamine formation is a reversible reaction. | 2. Use a Dean-Stark apparatus to remove water as it is formed, which will drive the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: What is the likely reaction mechanism for the synthesis of E-3-(methylphenylamino)-2-propenal?
A1: The synthesis of E-3-(methylphenylamino)-2-propenal is a classic example of enamine formation. The reaction proceeds through the nucleophilic attack of the secondary amine (N-methylaniline) on the carbonyl carbon of a propenal equivalent. This is followed by dehydration to form the stable E-enamine product. In some protocols, a Vilsmeier-Haack type approach is used where a Vilsmeier reagent, formed from a formamide derivative and a halogenating agent (like POCl₃), acts as the electrophile that reacts with N-methylaniline.
Q2: How can I confirm the identity and purity of my final product?
A2: The identity and purity of E-3-(methylphenylamino)-2-propenal can be confirmed using several analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expect to see signals corresponding to the aromatic protons of the phenyl group, the vinyl protons of the propenal backbone, the aldehyde proton, and the N-methyl protons. The coupling constants between the vinyl protons can help confirm the E-stereochemistry (typically a larger J-value, around 12-18 Hz).
-
¹³C NMR: Expect to see distinct signals for the aromatic carbons, the vinyl carbons, the carbonyl carbon of the aldehyde, and the N-methyl carbon.
-
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the C=O stretch of the aldehyde (around 1670-1690 cm⁻¹), the C=C stretch of the alkene (around 1600-1650 cm⁻¹), and C-N stretching vibrations.
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Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₁NO, approximately 161.20 g/mol ).
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system indicates a high degree of purity.
Q3: What are some potential impurities and how can I identify them?
A3: Potential impurities could include:
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Unreacted N-methylaniline: Can be detected by its characteristic signals in the ¹H NMR spectrum and by a distinct spot on a TLC plate.
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The Z-isomer: May have slightly different chemical shifts in the NMR spectrum, particularly for the vinyl protons, and may appear as a separate spot on TLC.
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Byproducts from the Vilsmeier-Haack reaction: If this method is used, byproducts from the decomposition of the Vilsmeier reagent or side reactions with the solvent could be present. These would likely appear as extra peaks in the NMR and MS data.
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Hydrolysis product: If water is present, the enamine can hydrolyze back to N-methylaniline and the propenal equivalent.
Q4: The provided protocol uses tetramethoxypropane. What is its role?
A4: Tetramethoxypropane is a protected form of malondialdehyde, which is a 1,3-dicarbonyl compound. Under acidic conditions, it hydrolyzes in situ to generate the reactive propenal precursor that then reacts with N-methylaniline.
Experimental Protocols
The following protocol is based on the synthesis method described in patent CN106431942A.
Materials:
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Tetramethoxypropane
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N-methylaniline
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Diluted Hydrochloric Acid (e.g., 10% aqueous solution)
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Toluene
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Sodium Hydroxide solution (e.g., 10% aqueous solution)
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Saturated Sodium Chloride solution (brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, add tetramethoxypropane and N-methylaniline.
-
Begin stirring the mixture.
-
Slowly add the diluted hydrochloric acid dropwise to the reaction mixture. Maintain the temperature below 30 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature (24-26 °C) for approximately 2.5 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, add toluene to the reaction mixture.
-
Slowly add the sodium hydroxide solution dropwise to neutralize the acid and adjust the pH of the aqueous layer to 6-7. Maintain the temperature below 30 °C during this addition.
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the organic layer. Extract the aqueous layer with toluene.
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Combine all organic layers and wash them three times with a saturated salt solution.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent.
-
Remove the toluene under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Table of Key Reaction Parameters (based on patent CN106431942A)
| Parameter | Value/Condition |
| Reactants | Tetramethoxypropane, N-methylaniline |
| Catalyst/Reagent | Diluted Hydrochloric Acid |
| Solvent | Toluene (for workup) |
| Reaction Temperature | 24-26 °C |
| Reaction Time | ~2.5 hours |
| Workup | pH adjustment to 6-7, Toluene extraction, Brine wash |
| Purification | Vacuum distillation or Column Chromatography |
Visualizations
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis of E-3-(methylphenylamino)-2-propenal based on the provided protocol.
Caption: Experimental workflow for the synthesis of E-3-(methylphenylamino)-2-propenal.
Potential Signaling Pathway Involvement
While a specific signaling pathway for E-3-(methylphenylamino)-2-propenal is not well-documented, as an intermediate for drugs targeting the circulatory system, it could potentially be a precursor to molecules that interact with pathways involved in cardiovascular regulation. One such critical pathway is the NF-κB signaling pathway , which plays a role in inflammation, a key process in many cardiovascular diseases.
Caption: Simplified overview of the NF-κB signaling pathway in inflammation.
optimizing reaction temperature and time for E-3-(METHYL PHENYL AMINO)-2-PROPENAL
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of E-3-(methylphenylamino)-2-propenal, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Researchers may encounter several issues during the synthesis of E-3-(methylphenylamino)-2-propenal. This guide addresses common problems with potential causes and their solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Decomposition of starting material or product. 3. Inactive catalyst (if used). 4. Suboptimal reaction temperature or time. | 1. Extend the reaction time or increase the temperature moderately. Monitor reaction progress using TLC or GC-MS. 2. Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reactants or products are air-sensitive. 3. Use a fresh batch of catalyst. Consider catalyst-free conditions if applicable.[1][2][3] 4. Refer to the optimization data in the following section to select the ideal temperature and time. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials. | 1. Decrease the reaction temperature. 2. Ensure accurate measurement of starting materials. A slight excess of the amine may be beneficial in some cases. 3. Purify starting materials before use. |
| Product is Difficult to Purify | 1. Presence of unreacted starting materials. 2. Formation of polar impurities. 3. Oily product that is difficult to crystallize. | 1. Optimize the reaction to ensure complete conversion. Consider a post-reaction workup to remove unreacted starting materials. 2. Use column chromatography with a suitable solvent system for purification. 3. Attempt trituration with a non-polar solvent (e.g., hexanes) to induce crystallization. If the product remains an oil, purification by column chromatography is recommended. |
| Inconsistent Results | 1. Variability in reagent quality. 2. Inconsistent reaction conditions. 3. Atmospheric moisture affecting the reaction. | 1. Use reagents from a reliable source and of consistent purity. 2. Carefully control reaction parameters such as temperature, stirring speed, and addition rates. 3. Use dry solvents and perform the reaction under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing E-3-(methylphenylamino)-2-propenal?
A1: E-3-(methylphenylamino)-2-propenal is a type of enaminone. The most common method for its synthesis is the condensation reaction between a β-aldehyde equivalent (like malondialdehyde or its protected form) and N-methylaniline.
Q2: Is a catalyst necessary for this reaction?
A2: Not always. The synthesis of enaminones can be performed under catalyst-free conditions.[3] However, acidic catalysts (e.g., p-toluenesulfonic acid), basic catalysts, or Lewis acids like ceric ammonium nitrate are sometimes used to improve the reaction rate and yield.[2][4]
Q3: What solvents are suitable for this synthesis?
A3: A variety of solvents can be used, including water, ethanol, acetonitrile, and dichloromethane.[2][4] Solvent-free conditions have also been reported for the synthesis of similar compounds, which can be more environmentally friendly.[5]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to determine when the starting materials have been consumed and the product has formed.
Q5: What is the expected stereochemistry of the product?
A5: The "E" designation in the name refers to the stereochemistry about the carbon-carbon double bond. The formation of the E or Z isomer can be influenced by reaction conditions such as the solvent and the presence of a catalyst. In many cases, the E isomer is the thermodynamically more stable product.
Data Presentation: Optimizing Reaction Temperature and Time
The following table provides illustrative data on the optimization of reaction temperature and time for the synthesis of E-3-(methylphenylamino)-2-propenal. Please note that this data is a hypothetical example based on general principles of enaminone synthesis and should be used as a starting point for your own optimization studies.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 25 (Room Temp.) | 24 | 65 | 92 |
| 2 | 25 (Room Temp.) | 48 | 70 | 90 |
| 3 | 50 | 6 | 85 | 95 |
| 4 | 50 | 12 | 88 | 94 |
| 5 | 80 (Reflux in Ethanol) | 2 | 92 | 97 |
| 6 | 80 (Reflux in Ethanol) | 4 | 90 | 96 |
| 7 | 100 | 1 | 80 | 85 |
| 8 | 100 | 2 | 75 | 80 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
General Procedure for the Synthesis of E-3-(Methylphenylamino)-2-propenal
This protocol is a general guideline. The specific amounts of reagents and reaction conditions should be optimized for your specific experimental setup.
Materials:
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Malondialdehyde tetraethyl acetal (or another suitable propenal precursor)
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N-methylaniline
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Ethanol (or another suitable solvent)
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Catalyst (optional, e.g., p-toluenesulfonic acid)
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Hydrochloric acid (for hydrolysis of the acetal)
Procedure:
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Acetal Hydrolysis (if starting from an acetal): To a solution of malondialdehyde tetraethyl acetal in a suitable solvent (e.g., aqueous acetone), add a catalytic amount of hydrochloric acid. Stir the mixture at room temperature for 1-2 hours to generate the free aldehyde.
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Condensation Reaction: To the solution containing the aldehyde, add an equimolar amount of N-methylaniline. If using a catalyst, add it at this stage (e.g., 5 mol%).
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Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizations
Experimental Workflow for Optimization
The following diagram illustrates a logical workflow for optimizing the reaction conditions for the synthesis of E-3-(methylphenylamino)-2-propenal.
References
- 1. Enaminone synthesis by amination [organic-chemistry.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Enaminone synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 4. General, Mild and Efficient Synthesis of β-Enaminones Catalyzed by Ceric Ammonium Nitrate [organic-chemistry.org]
- 5. Efficient Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues and degradation of E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Welcome to the technical support center for E-3-(Methyl phenyl amino)-2-propenal. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and degradation phenomena encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a vinylogous amide, a class of compounds with extended conjugation that can influence their reactivity and stability. These compounds are intermediates in organic synthesis and can be used in the preparation of various heterocyclic compounds and other complex molecules.
Q2: What are the primary stability concerns for this compound?
As an α,β-unsaturated aldehyde and a vinylogous amide, this compound is susceptible to several degradation pathways:
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Hydrolysis: The enamine-like structure can be sensitive to water, especially under acidic or basic conditions, potentially leading to the cleavage of the C=C-N bond.
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Oxidation: The aldehyde group and the electron-rich double bond are prone to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents from synthesis.
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Photodegradation: Exposure to light, particularly UV radiation, can induce isomerization (E to Z) or promote oxidative degradation pathways.
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Polymerization: Like many unsaturated aldehydes, it may have a tendency to polymerize, especially under harsh conditions or in the presence of certain initiators.
Q3: How should I properly store and handle this compound?
To minimize degradation, the following storage and handling procedures are recommended:
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Storage Conditions: Store in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is highly recommended to prevent oxidation.
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Temperature: Store at low temperatures (-20°C is preferable for long-term storage).
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Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
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Handling: Minimize exposure to air and moisture. Use in a well-ventilated fume hood. Avoid contact with strong acids, bases, and oxidizing agents.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during experiments with this compound.
Issue 1: Inconsistent or unexpected experimental results.
This is often the first sign of compound degradation.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Detailed Steps:
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Verify Compound Purity and Identity:
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Question: Is the starting material pure?
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Action: Analyze the compound using techniques like NMR, Mass Spectrometry (MS), and HPLC. Compare the data with reference spectra if available. Look for signals corresponding to potential impurities from synthesis (e.g., starting materials from a Vilsmeier-Haack reaction) or degradation products.
-
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Assess Compound Stability in Experimental Conditions:
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Question: Is the compound degrading under the specific experimental conditions (e.g., solvent, pH, temperature, light exposure)?
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Action: Conduct a stability study. Dissolve the compound in the experimental solvent system and expose it to the reaction conditions for the duration of the experiment. Analyze aliquots at different time points using HPLC or LC-MS to monitor for the appearance of degradation products and a decrease in the parent compound peak.
-
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Modify Experimental Protocol:
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Question: Can the experimental conditions be modified to minimize degradation?
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Action: Based on the stability assessment, consider the following modifications:
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Solvent: Use anhydrous and deoxygenated solvents.
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Atmosphere: Run reactions under an inert atmosphere (nitrogen or argon).
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Temperature: Perform the experiment at a lower temperature if the reaction kinetics allow.
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Light: Protect the reaction vessel from light.
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pH: If applicable, buffer the reaction mixture to a pH where the compound is more stable.
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-
Issue 2: Observation of new, unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR).
This indicates the formation of degradation products or the presence of impurities.
Potential Degradation Pathways and Products:
| Degradation Pathway | Potential Products | Triggering Factors |
| Hydrolysis | N-methylaniline, Malondialdehyde derivatives | Water, acidic or basic conditions |
| Oxidation | E-3-(Methyl phenyl amino)-2-propenoic acid | Oxygen, light, residual oxidizing agents |
| Photodegradation | Z-isomer, various oxidation and cleavage products | UV or visible light |
| Polymerization | Oligomeric or polymeric materials | Heat, light, radical initiators |
Analytical Workflow for Degradation Product Identification:
Caption: Workflow for identifying unknown degradation products.
Experimental Protocols
Protocol 1: General Procedure for Stability Testing of this compound
Objective: To determine the stability of the compound under specific experimental conditions.
Materials:
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This compound
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Anhydrous solvent of choice (e.g., acetonitrile, DMSO, ethanol)
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Buffer solutions (if pH dependence is being tested)
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HPLC or LC-MS system
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Amber vials
Procedure:
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Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
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Aliquot the stock solution into several amber vials.
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For each condition to be tested (e.g., different temperatures, light exposure, pH), prepare a set of vials.
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Temperature: Place vials in environments with controlled temperatures (e.g., 4°C, room temperature, 40°C).
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Light: Expose one set of vials to ambient light or a specific light source, while keeping a control set in the dark.
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pH: Add appropriate buffer solutions to the vials to achieve the desired pH.
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At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
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Analyze the aliquots by HPLC or LC-MS.
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Quantify the peak area of the parent compound and any new peaks that appear.
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Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Protocol 2: General Method for HPLC Analysis
Objective: To separate and quantify this compound and its potential degradation products.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase (example):
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
Gradient (example):
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Start with a low percentage of B (e.g., 10%), and gradually increase to a high percentage (e.g., 90%) over 15-20 minutes. This will need to be optimized based on the observed peaks.
Detection:
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Monitor at the λmax of this compound (determine by UV-Vis spectroscopy, likely in the UV range).
Data Analysis:
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Integrate the peak areas to determine the relative amounts of the parent compound and degradation products.
Signaling Pathways and Logical Relationships
The stability of this compound is governed by its chemical structure, which dictates its susceptibility to various degradation pathways. The following diagram illustrates the relationship between the compound's functional groups and potential degradation mechanisms.
Caption: Relationship between functional groups and degradation pathways.
This technical support center provides a foundational guide for working with this compound. For further assistance, it is recommended to consult detailed literature on the chemistry of α,β-unsaturated aldehydes and vinylogous amides.
Technical Support Center: Purification of E-3-(Methylphenylamino)-2-propenal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with E-3-(methylphenylamino)-2-propenal. The following sections detail methods for removing impurities and offer solutions to common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude sample of E-3-(methylphenylamino)-2-propenal?
A1: Common impurities largely depend on the synthetic route employed. If synthesized via a Vilsmeier-Haack type reaction, impurities may include unreacted starting materials such as N-methylaniline, residual Vilsmeier reagent, and byproducts from the hydrolysis of the reaction intermediate. If an alternative synthesis is used, such as the reaction of tetramethoxypropane with N-methylaniline, unreacted starting materials will also be the primary impurities.
Q2: My purified E-3-(methylphenylamino)-2-propenal is a yellow oil, but I was expecting a solid. What could be the reason?
A2: The physical state of E-3-(methylphenylamino)-2-propenal can be sensitive to residual solvents and minor impurities. While it can be a crystalline solid, the presence of even small amounts of impurities can lead to the formation of an oil or a low-melting solid. Further purification by column chromatography or recrystallization from a suitable solvent system should yield a solid product.
Q3: I am having difficulty getting my compound to crystallize. What can I do?
A3: If crystallization is challenging, try the following:
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Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
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Seed crystals: If you have a small amount of pure, solid material, add a tiny crystal to the supersaturated solution to induce crystallization.
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Solvent system adjustment: The choice of solvent is critical. If a single solvent is not working, a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can be effective.
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Concentration: Ensure your solution is sufficiently concentrated (supersaturated) before cooling.
Q4: My compound appears to be degrading during column chromatography. How can I prevent this?
A4: Beta-aminoacroleins can be sensitive to acidic conditions. Since silica gel is slightly acidic, prolonged exposure can lead to degradation. To mitigate this:
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Use a neutral stationary phase: Consider using neutral alumina instead of silica gel.
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Deactivate the silica gel: You can treat the silica gel with a small amount of a suitable base, like triethylamine, mixed with the eluent to neutralize the acidic sites. A common practice is to use an eluent containing 0.1-1% triethylamine.
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Work quickly: Do not let the compound sit on the column for an extended period.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of E-3-(methylphenylamino)-2-propenal.
Problem: Low Purity After Recrystallization
| Symptom | Possible Cause | Solution |
| Oily residue remains after cooling. | The solvent is too good, or the concentration of impurities is too high. | Try a different solvent system. A mixture of toluene and hexanes has been shown to be effective.[1] If impurities are high, first purify by column chromatography. |
| The product crystallizes with a noticeable color. | Co-crystallization of colored impurities. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that this may also reduce your yield. |
| The melting point of the recrystallized product is broad. | Incomplete removal of impurities or residual solvent. | Ensure the crystals are thoroughly washed with a cold, poor solvent and completely dried under vacuum. |
Problem: Poor Separation During Column Chromatography
| Symptom | Possible Cause | Solution |
| The compound streaks on the TLC plate and the column. | The compound is too polar for the eluent system, or it is interacting strongly with the stationary phase. | Increase the polarity of the eluent gradually. For polar compounds like this, a mixture of ethyl acetate and hexanes, or methanol in dichloromethane, can be effective. Adding a small amount of triethylamine (0.1-1%) to the eluent can help reduce streaking by neutralizing acidic sites on the silica gel. |
| All spots, including the product, run at the solvent front. | The eluent is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the hexane to ethyl acetate ratio). |
| The product does not move from the baseline. | The eluent is not polar enough. | Increase the polarity of the eluent by increasing the proportion of the polar solvent (e.g., increase the ethyl acetate to hexane ratio). |
Quantitative Data Summary
The following table summarizes quantitative data found for the purification of E-3-(methylphenylamino)-2-propenal.
| Purification Method | Parameters | Reported Purity/Yield | Reference |
| Recrystallization | Solvent System: Toluene:Hexanes (25 mL : 75 mL) | 98.17% Purity | [1] |
| Distillation | Conditions: 60-70 °C at 40 mmHg | High Purity (implied by collection of a specific fraction) | [2] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is adapted from a patented procedure for the purification of 3-N-methyl-N-phenylaminoacrolein.[1]
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Dissolution: Dissolve the crude E-3-(methylphenylamino)-2-propenal in a minimal amount of hot toluene.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
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Crystallization: To the hot toluene solution, slowly add hexanes until the solution becomes slightly turbid.
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Cooling: Allow the solution to cool slowly to room temperature. For maximum crystal formation, subsequently place the flask in an ice bath.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.
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Drying: Dry the crystals under vacuum to remove all residual solvent.
Protocol 2: Column Chromatography (General Procedure)
This is a general protocol for the purification of moderately polar compounds like E-3-(methylphenylamino)-2-propenal.
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Pack a chromatography column with the slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.
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Elution: Begin eluting with the low-polarity solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate) to move the compound down the column.
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Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Scaling Up E-3-(Methylphenylamino)-2-propenal Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of E-3-(Methylphenylamino)-2-propenal.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of E-3-(Methylphenylamino)-2-propenal, particularly when scaling up the process. The probable synthetic route is based on a Vilsmeier-Haack type reaction between N-methylformanilide and a vinyl ether.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low or No Product Formation | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from a formamide source and a halogenating agent like POCl₃ or phosgene derivatives) may have decomposed due to moisture or improper preparation. 2. Poor Quality Starting Materials: Impurities in N-methylformanilide or the vinyl ether can inhibit the reaction. 3. Incorrect Reaction Temperature: The reaction may require a specific temperature range for activation and to proceed efficiently. | 1. Reagent Preparation: Prepare the Vilsmeier reagent in situ under strictly anhydrous conditions. Ensure the formamide source (e.g., N-methylformanilide) is dry. 2. Starting Material Purity: Use freshly distilled or high-purity N-methylformanilide and vinyl ether. Check for peroxides in the vinyl ether. 3. Temperature Optimization: Experiment with a temperature gradient to find the optimal reaction temperature. Start with conditions reported in literature or patents (e.g., 0-15°C during addition, followed by warming to room temperature or gentle heating). |
| Formation of Significant Byproducts/Impurities | 1. Uncontrolled Exotherm: The Vilsmeier-Haack reaction can be highly exothermic, leading to side reactions and decomposition if not properly controlled.[1][2] 2. Incorrect Stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products. 3. Prolonged Reaction Time: Leaving the reaction for too long can lead to product degradation or further reactions. | 1. Temperature Control: Use a jacketed reactor with efficient cooling. Add the Vilsmeier reagent or one of the reactants dropwise to control the internal temperature. For large-scale reactions, consider a continuous flow setup. 2. Stoichiometry Check: Carefully control the molar ratios of the reactants. 3. Reaction Monitoring: Monitor the reaction progress using techniques like TLC, HPLC, or GC to determine the optimal reaction time. |
| Product is a Dark Oil or Tar | 1. Thermal Degradation: The product, an enal, may be thermally unstable and prone to polymerization or decomposition at elevated temperatures during the reaction or work-up. 2. Acid/Base Instability: The product may be sensitive to strong acids or bases used during the work-up. | 1. Temperature Control: Maintain a low temperature throughout the synthesis and purification process. Use vacuum distillation at the lowest possible temperature if distillation is necessary. 2. Mild Work-up: Use a mild base (e.g., sodium bicarbonate solution) for neutralization and avoid prolonged exposure to acidic or basic conditions. |
| Difficulty in Product Purification | 1. Product Polarity: As a polar aldehyde, the product may be difficult to separate from polar byproducts using standard column chromatography.[3] 2. E/Z Isomerization: The product can exist as E and Z isomers, which may be difficult to separate.[4][5] 3. Residual Starting Materials: Unreacted N-methylformanilide can be difficult to remove. | 1. Alternative Purification: Consider bisulfite extraction, which is a method for separating aldehydes.[6][7] Recrystallization from a suitable solvent system should also be explored. For chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective technique for polar compounds.[3] 2. Isomer Control: The reaction conditions may favor the formation of the desired E-isomer. If a mixture is obtained, chromatographic separation might be necessary, or conditions for isomerization to the desired isomer could be investigated. 3. Optimized Work-up: A carefully designed extraction procedure can help in removing unreacted starting materials. |
| Inconsistent Yields at Larger Scales | 1. Inefficient Heat Transfer: Scaling up a reaction can lead to challenges in maintaining uniform temperature, resulting in localized hotspots and side reactions.[1][2] 2. Inefficient Mixing: Inadequate mixing in a larger reactor can lead to localized high concentrations of reactants and non-uniform reaction conditions. 3. Mass Transfer Limitations: In heterogeneous reactions, mass transfer limitations can become more pronounced at a larger scale. | 1. Reactor Design: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system. 2. Agitation: Ensure the reactor is equipped with an appropriate stirrer and that the stirring speed is optimized for the reaction scale. 3. Process Parameters: Re-optimize process parameters such as addition rates and stirring speed for the larger scale. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for E-3-(Methylphenylamino)-2-propenal on a larger scale?
A common and scalable method is a Vilsmeier-Haack type reaction. This typically involves the reaction of N-methylformanilide with a vinyl ether in the presence of a halogenating agent like phosphorus oxychloride (POCl₃) or a phosgene derivative (e.g., triphosgene).[8]
Q2: What are the main safety concerns when scaling up this synthesis?
The primary safety concern is the thermal runaway potential of the Vilsmeier-Haack reaction.[1][2] The reaction can be highly exothermic, and the intermediates can be thermally unstable. It is crucial to have robust temperature control and to understand the thermal profile of the reaction through calorimetric studies before attempting a large-scale synthesis. The use of toxic reagents like phosgene derivatives also requires appropriate handling and safety precautions.
Q3: How can I control the formation of the desired E-isomer?
The formation of the E-isomer is often thermodynamically favored. Reaction conditions such as temperature and solvent can influence the E/Z ratio. It is important to analyze the product mixture to determine the isomeric ratio. If significant amounts of the Z-isomer are formed, further investigation into purification or isomerization conditions may be necessary.
Q4: My final product is unstable and decomposes over time. How can I improve its stability?
Enals can be sensitive to light, air (oxidation), and temperature. Store the purified product under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature. The presence of impurities can also catalyze decomposition, so high purity is essential for stability.
Q5: What analytical techniques are recommended for monitoring the reaction and assessing product purity?
-
Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and isomeric ratio.
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify byproducts.
Experimental Protocols
Synthesis of E-3-(Methylphenylamino)-2-propenal
This protocol is a representative example based on a Vilsmeier-Haack type reaction. Note: This should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-methylformanilide
-
Butyl vinyl ether
-
Triphosgene (or Diphosgene)
-
Chlorobenzene (or another suitable anhydrous solvent like dioxane or acetonitrile)
-
Sodium hydroxide solution (e.g., 15% aqueous)
-
Toluene
-
Isopropanol
Procedure:
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, dissolve N-methylformanilide and butyl vinyl ether in anhydrous chlorobenzene.
-
Vilsmeier Reagent Addition: Cool the mixture to 5-10°C. In a separate flask, prepare a solution of triphosgene in anhydrous chlorobenzene. Add the triphosgene solution dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 5-10°C. Carefully quench the reaction by adding a 15% aqueous sodium hydroxide solution to adjust the pH to approximately 7. Separate the organic phase.
-
Extraction: Extract the aqueous phase with toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers with water.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like isopropanol.
Data Presentation
Table 1: Illustrative Reaction Parameters and Outcomes
| Parameter | Lab Scale (Example) | Pilot Scale (Target) | Key Considerations for Scale-up |
| N-methylformanilide (moles) | 1.0 | 100 | Purity and moisture content are critical. |
| Vinyl Ether (moles) | 1.1 | 110 | Check for and remove peroxides before use. |
| Solvent Volume (L) | 0.5 | 50 | Ensure solvent is anhydrous. |
| Addition Time (hours) | 1 | 4-6 | Slower addition at scale to manage exotherm. |
| Max Internal Temp (°C) | 15 | 15 | Requires efficient reactor cooling. |
| Typical Yield (%) | 75-85 | 70-80 | Yield may decrease slightly on scale-up. |
| Purity (HPLC, %) | >98 | >98 | Impurity profile may change with scale. |
| E/Z Ratio | >99:1 | >99:1 | Monitor to ensure consistency. |
Note: The values in this table are for illustrative purposes and may need to be optimized for a specific process.
Visualizations
Caption: Experimental workflow for the synthesis of E-3-(Methylphenylamino)-2-propenal.
Caption: Troubleshooting logic for addressing low yield or impurity issues.
References
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. biotage.com [biotage.com]
- 4. BJOC - pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines: E/Z isomerism and axial chirality [beilstein-journals.org]
- 5. E–Z isomerization of 3-benzylidene-indolin-2-ones using a microfluidic photo-reactor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enaminone synthesis by amination [organic-chemistry.org]
preventing byproduct formation in E-3-(METHYL PHENYL AMINO)-2-PROPENAL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of E-3-(Methylphenylamino)-2-propenal.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired E-Isomer | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of stable byproducts. 4. Degradation of the product during workup. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Optimize the reaction temperature; for Vilsmeier-Haack reactions, a temperature range of 0°C to room temperature is often a good starting point. 3. See the specific byproduct entries below for targeted solutions. 4. Ensure the hydrolysis step is performed under controlled temperature (e.g., 0°C) and pH. Use a buffered solution (e.g., sodium acetate) during workup. |
| Presence of Z-Isomer Impurity | The formation of enamines can lead to a mixture of E and Z stereoisomers. The Z-isomer is often the kinetic product, while the E-isomer is the thermodynamically more stable product. | 1. Temperature Control: Higher reaction temperatures can favor the formation of the more stable E-isomer. However, excessively high temperatures may lead to other byproducts. It is recommended to run the reaction at various temperatures (e.g., 0°C, 25°C, 50°C) to find the optimal balance. 2. Solvent Selection: The polarity of the solvent can influence the E/Z ratio. Experiment with solvents of varying polarity, such as dichloromethane (DCM), dimethylformamide (DMF), or toluene. 3. Acid Catalysis: The addition of a catalytic amount of a mild acid can facilitate the isomerization of the Z-isomer to the more stable E-isomer. 4. Purification: The E and Z isomers can often be separated by column chromatography on silica gel. |
| Formation of Aromatic Ring Formylation Byproduct | The Vilsmeier-Haack reagent is an electrophile that can react with electron-rich aromatic rings. N-methylaniline is an activated aromatic compound, and under certain conditions, formylation can occur on the phenyl ring (typically at the para position) in competition with the desired reaction at the nitrogen atom. | 1. Control Stoichiometry: Use a precise 1:1 molar ratio of the Vilsmeier reagent to N-methylaniline. An excess of the Vilsmeier reagent can increase the likelihood of aromatic formylation. 2. Low Temperature: Perform the reaction at a lower temperature (e.g., 0°C to -10°C) to increase the selectivity for the reaction at the more nucleophilic nitrogen atom. 3. Slow Addition: Add the Vilsmeier reagent dropwise to the solution of N-methylaniline to maintain a low concentration of the electrophile and favor the desired reaction pathway. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Inefficient formation of the Vilsmeier reagent. | 1. Increase the reaction time and monitor by TLC/HPLC. 2. Gradually increase the reaction temperature. 3. Ensure that the Vilsmeier reagent is prepared correctly, typically by the reaction of a formamide (like DMF) with an activating agent (like phosphorus oxychloride) at a controlled temperature before the addition of N-methylaniline. |
| Formation of Polymeric or Tar-like Byproducts | 1. High reaction temperatures. 2. Presence of strong acids or bases. 3. Instability of the product under reaction or workup conditions. | 1. Maintain a controlled and lower reaction temperature. 2. Use mild reaction and workup conditions. Avoid strong, non-volatile acids. 3. Ensure a prompt and efficient workup procedure to isolate the product once the reaction is complete. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing E-3-(Methylphenylamino)-2-propenal?
A1: The Vilsmeier-Haack reaction is a widely used and effective method for the synthesis of E-3-(Methylphenylamino)-2-propenal and other β-enaminones.[1][2][3] This reaction typically involves the formylation of an electron-rich amine, such as N-methylaniline, using a Vilsmeier reagent.[1][2][3] The Vilsmeier reagent is usually prepared in situ from a substituted formamide like N,N-dimethylformamide (DMF) and an activating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What are the primary byproducts I should expect in this synthesis?
A2: The most common byproducts are the Z-isomer of 3-(Methylphenylamino)-2-propenal and products resulting from the formylation of the aromatic ring of N-methylaniline. The formation of the Z-isomer is a result of the non-stereospecific nature of the enamine formation, while aromatic formylation is a competing side reaction due to the electrophilic character of the Vilsmeier reagent and the electron-rich nature of the N-methylaniline ring.
Q3: How can I control the stereoselectivity to favor the E-isomer?
A3: Controlling stereoselectivity towards the desired E-isomer can be achieved by manipulating the reaction conditions. Generally, higher reaction temperatures favor the formation of the thermodynamically more stable E-isomer. The choice of solvent can also play a role, and it is advisable to screen different solvents to optimize the E/Z ratio. In some cases, the addition of a catalytic amount of a mild acid can promote the isomerization of the Z-isomer to the E-isomer.
Q4: What is the role of the hydrolysis step, and how can it be optimized?
A4: The Vilsmeier-Haack reaction initially forms an iminium salt intermediate.[1][4] The final step is the hydrolysis of this intermediate to yield the aldehyde product.[1][4] This step is crucial and should be performed carefully to avoid degradation of the product. It is typically carried out by adding the reaction mixture to cold water or an ice-water mixture, often with a mild base or buffer like sodium acetate to neutralize the strong acids present.[5] Maintaining a low temperature during hydrolysis is critical to minimize the formation of byproducts.[5]
Q5: Are there any alternative, greener synthesis methods to consider?
A5: Research into the synthesis of β-enaminones has explored more environmentally friendly approaches. These include the use of solvent-free reaction conditions, which can simplify the workup and reduce waste.[6] Microwave-assisted synthesis has also been shown to accelerate the reaction, often leading to higher yields in shorter reaction times.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of E-3-(Methylphenylamino)-2-propenal via the Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Formation: In a three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Reaction with N-methylaniline: Dissolve N-methylaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Once the reaction is complete, cool the mixture back to 0°C.
-
Slowly and carefully pour the reaction mixture into a beaker containing a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate or sodium acetate.
-
Continue stirring until the hydrolysis is complete (approximately 30-60 minutes).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure E-3-(Methylphenylamino)-2-propenal.
Data Presentation
Table 1: Hypothetical Effect of Temperature on the E/Z Isomer Ratio in the Synthesis of 3-(Methylphenylamino)-2-propenal *
| Entry | Temperature (°C) | E:Z Isomer Ratio | Isolated Yield (%) |
| 1 | 0 | 70:30 | 85 |
| 2 | 25 (Room Temp.) | 85:15 | 82 |
| 3 | 50 | 95:5 | 75 |
*This table is illustrative and based on general principles of enamine synthesis. Actual results may vary.
Table 2: Hypothetical Influence of Solvent on Product Yield and Selectivity *
| Entry | Solvent | Reaction Time (h) | E:Z Isomer Ratio | Isolated Yield (%) |
| 1 | Dichloromethane (DCM) | 4 | 85:15 | 82 |
| 2 | N,N-Dimethylformamide (DMF) | 3 | 80:20 | 88 |
| 3 | Toluene | 6 | 90:10 | 78 |
*This table is illustrative and based on common solvents used in Vilsmeier-Haack reactions. Actual results may vary.
Visualizations
References
- 1. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier haack reaction | PPTX [slideshare.net]
- 5. Recent progress in the chemistry of β-aminoketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
impact of reagent purity on E-3-(METHYL PHENYL AMINO)-2-PROPENAL synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of E-3-(METHYL PHENYL AMINO)-2-PROPENAL. The purity of reagents is a critical factor in the success of this synthesis, and this guide will address common issues related to reagent quality.
Troubleshooting Guide
Low yields, impure products, and unexpected side reactions are common challenges encountered during the synthesis of this compound. This guide provides insights into potential causes related to reagent purity and offers corrective actions.
| Issue | Potential Cause Related to Reagent Purity | Recommended Action |
| Low or No Product Yield | N-Methylaniline Impurities: Oxidation of N-methylaniline, indicated by a brown coloration, can introduce nucleophilic impurities that compete in the reaction.[1][2] | Use freshly distilled or high-purity N-methylaniline. Store under an inert atmosphere and protect from light. |
| Moisture in Solvents (e.g., DMF, Toluene): Water reacts with the Vilsmeier reagent (if used) or can interfere with acid-catalyzed reactions, reducing the effective concentration of the formylating agent.[3] | Use anhydrous solvents. Consider drying solvents using appropriate methods (e.g., molecular sieves) before use. | |
| Degraded Phosphorus Oxychloride (POCl₃): POCl₃ readily hydrolyzes in the presence of moisture to form phosphoric acid and HCl, which can alter the reaction conditions.[4] | Use freshly opened or properly stored POCl₃. Ensure reaction setup is dry. | |
| Impure Malondialdehyde Precursor (e.g., Tetramethoxypropane): Impurities in the propenal source can lead to incomplete reaction or the formation of undesired side products. | Use a high-purity grade of the malondialdehyde precursor. | |
| Formation of Colored Impurities | N-Methylaniline Oxidation: Oxidized N-methylaniline can lead to highly colored polymeric byproducts.[1][2] | Purify N-methylaniline by distillation if it appears discolored. |
| Side Reactions with Aromatic Impurities: Other aromatic amines present as impurities in N-methylaniline can also undergo formylation, leading to a mixture of products. | Verify the purity of N-methylaniline using techniques like GC-MS or NMR before use.[5] | |
| Inconsistent Reaction Times | Variable Reagent Purity: The presence of activators or inhibitors as impurities in the reagents can lead to inconsistent reaction rates. | Source reagents from reputable suppliers and ensure lot-to-lot consistency. |
| Difficult Product Isolation/Purification | Formation of Emulsions during Workup: Tarry byproducts resulting from impure reagents can complicate phase separation. | Ensure high purity of starting materials to minimize byproduct formation. Consider alternative workup procedures, such as filtration through celite before extraction. |
| Co-eluting Impurities during Chromatography: Byproducts with similar polarity to the desired product can make purification challenging. | Optimize chromatographic conditions (e.g., solvent gradient, stationary phase) or consider recrystallization. |
Frequently Asked Questions (FAQs)
Q1: My N-methylaniline has a brownish tint. Can I still use it for the synthesis?
A1: It is not recommended. N-methylaniline is a colorless to pale yellow liquid that can darken upon exposure to air and light due to oxidation.[1][2][6] These oxidation products can act as impurities, potentially leading to lower yields and the formation of colored byproducts. For best results, use freshly distilled or high-purity N-methylaniline.
Q2: What is the impact of water in the reaction solvent?
A2: Water can have a significant negative impact, especially in syntheses employing a Vilsmeier-Haack approach with reagents like POCl₃. The Vilsmeier reagent is highly reactive towards water, leading to its decomposition and a reduction in the amount available for the formylation reaction.[3][4] In acid-catalyzed syntheses, excess water can also alter the catalytic activity. Always use anhydrous solvents and protect the reaction from atmospheric moisture.
Q3: Are there alternative, more cost-effective methods for synthesizing this compound?
A3: Yes, a method has been developed that avoids the use of expensive reagents like N-methylformanilide and hazardous substances such as triphosgene. This process involves the reaction of tetramethoxypropane with N-methylaniline in the presence of dilute hydrochloric acid.[7]
Q4: How can I purify the final product, this compound?
A4: Purification can be achieved through distillation under reduced pressure.[7] Column chromatography on silica gel is another common technique for purifying organic compounds of this nature. The choice of purification method will depend on the scale of the reaction and the nature of the impurities.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Phosphorus oxychloride (POCl₃) is a corrosive and water-reactive substance that should be handled with extreme care in a well-ventilated fume hood.[8] N-methylaniline is toxic and can be absorbed through the skin.[1] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Review the Safety Data Sheets (SDS) for all reagents before starting the experiment.
Experimental Protocols
Synthesis of this compound via Tetramethoxypropane[7]
This protocol is based on a method that avoids hazardous and expensive reagents.
Materials:
-
Tetramethoxypropane
-
N-methylaniline (high purity)
-
Diluted Hydrochloric Acid
-
Toluene
-
Sodium Hydroxide Solution
-
Saturated Sodium Chloride Solution
Procedure:
-
To a reaction flask, add tetramethoxypropane and N-methylaniline.
-
Stir the mixture for 10 minutes.
-
Slowly add diluted hydrochloric acid dropwise.
-
After the addition is complete, continue stirring at 24-26 °C for 2.5 hours.
-
Add toluene to the reaction mixture.
-
Adjust the pH to 6-7 by the dropwise addition of a sodium hydroxide solution, maintaining the temperature below 30 °C.
-
Allow the mixture to stand and separate the layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash three times with a saturated salt solution.
-
Separate the organic layer and remove the solvent under reduced pressure.
-
Collect the product by distillation at 60-70 °C and 40 mmHg.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for synthesis issues related to reagent purity.
References
- 1. N-Methylaniline - Wikipedia [en.wikipedia.org]
- 2. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mt.com [mt.com]
- 4. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 5. How to test purity of N Methylaniline [jihongchem.com]
- 6. Page loading... [guidechem.com]
- 7. CN106431942A - Preparation method of 3-(N-methyl-N-phenyl)aminoacrolein - Google Patents [patents.google.com]
- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]
Validation & Comparative
Comparative Guide to the Characterization and Validation of E-3-(Methyl Phenyl Amino)-2-Propenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the characterization and validation of E-3-(methyl phenyl amino)-2-propenal, also known as trans-3-(N-Methylanilino)acrolein. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally related and commercially available alternatives to provide a comprehensive analytical framework. The primary comparators are 3-(dimethylamino)acrolein, a simpler enaminone, and cinnamaldehyde, a well-characterized α,β-unsaturated aldehyde.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. Data for this compound is limited, highlighting the need for further experimental characterization.
| Property | This compound | 3-(Dimethylamino)acrolein | Cinnamaldehyde |
| CAS Number | 34900-01-1[1] | 927-63-9[2] | 104-55-2 |
| Molecular Formula | C₁₀H₁₁NO[1] | C₅H₉NO | C₉H₈O |
| Molecular Weight | 161.20 g/mol [1] | 99.13 g/mol | 132.16 g/mol |
| Appearance | Not specified | Clear yellow to brown liquid | Yellowish oily liquid |
| Boiling Point | Not available | 270-273 °C[2] | 248 °C |
| Density | Not available | 0.99 g/mL at 25 °C[2] | 1.05 g/cm³ |
| Refractive Index | Not available | n20/D 1.584[2] | 1.619 |
Spectroscopic Data Comparison
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for determining the proton environment in a molecule. For this compound, one would expect to see signals corresponding to the aldehydic proton, the vinylic protons, the N-methyl protons, and the aromatic protons of the phenyl group.
A ¹H NMR spectrum is available for 3-(dimethylamino)acrolein, which can serve as a reference for the enamine-aldehyde core structure.[3]
| Compound | Key ¹H NMR Signals (ppm, Solvent) |
| This compound | Predicted: ~9.5 (aldehyde CHO), 7.0-7.5 (aromatic CH and vinylic CH=CH), ~3.0 (N-CH₃) |
| 3-(Dimethylamino)acrolein | Experimental (CDCl₃): Signals corresponding to the dimethylamino, vinylic, and aldehydic protons are observed.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The key vibrational modes for this compound would be the C=O stretch of the aldehyde, the C=C stretch of the alkene and aromatic ring, and C-N stretching vibrations.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | Predicted: ~1670 (C=O, conjugated aldehyde), ~1600 (C=C), ~1350 (C-N) |
| Cinnamaldehyde | Experimental: 1687 (C=O), 1626 (C=C) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 161.
| Compound | Molecular Ion Peak (m/z) | Key Fragmentation Pathways |
| This compound | 161 | Loss of CO, loss of CH₃, fragmentation of the phenyl ring. |
| 3-(Dimethylamino)acrolein | 99 | Loss of CO, loss of CH₃. |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and characterization of enaminones like this compound.
Synthesis Protocol: Vilsmeier-Haack Reaction
A common method for the synthesis of 3-amino-2-propenals is the Vilsmeier-Haack reaction.
Materials:
-
N-Methylaniline
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Anhydrous solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Cool a solution of DMF in the anhydrous solvent to 0 °C.
-
Slowly add POCl₃ dropwise to the cooled DMF solution with stirring to form the Vilsmeier reagent.
-
Add N-methylaniline to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for several hours.
-
Cool the reaction mixture and quench by carefully pouring it into a cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the structure.
Infrared (IR) Spectroscopy:
-
Prepare a sample of the purified compound as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Record the IR spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the key functional groups.
Mass Spectrometry (MS):
-
Prepare a dilute solution of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Acquire the mass spectrum in positive ion mode.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Experimental workflow for characterization and validation.
References
A Comparative Analysis of E-3-(Methyl phenyl amino)-2-propenal and Structurally Related Propenal Compounds in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of E-3-(Methyl phenyl amino)-2-propenal and similar propenal compounds, with a focus on their potential as anticancer agents. The information presented is supported by available experimental data and detailed methodologies for key assays.
Introduction to this compound and its Analogs
This compound belongs to a class of compounds known as enaminones, which are characterized by a conjugated system of an amine, a double bond, and a carbonyl group. This structural motif imparts unique electronic and reactive properties, making them valuable intermediates in organic synthesis and conferring a range of biological activities.[1] In recent years, enaminones and related amino-propenal derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, including anticancer properties.[2][3][4] The presence of the propenal group, an α,β-unsaturated aldehyde, can contribute to cytotoxicity through mechanisms such as Michael addition with cellular nucleophiles, including reactive thiols in proteins like glutathione and cysteine residues in enzymes.
Structure-Activity Relationship of Propenal Compounds
The biological activity of propenal derivatives is significantly influenced by the nature of the substituents on the amino group and the propenal backbone. Structure-activity relationship (SAR) studies on various classes of compounds containing amino and propenal moieties have revealed several key features that determine their cytotoxic and apoptotic potential:
-
Substitution on the Amino Group: The nature of the substituent on the nitrogen atom can modulate the compound's lipophilicity, steric hindrance, and electronic properties, thereby affecting its cellular uptake and interaction with biological targets. For instance, in a series of aminophenol analogs, the length of an alkyl chain attached to the amino group was found to directly correlate with their anticancer activity and ability to induce apoptosis.[5]
-
The Propenal Moiety: The α,β-unsaturated carbonyl system is a critical pharmacophore that can react with cellular macromolecules. The reactivity of this group can be tuned by substituents on the carbon atoms of the double bond.
-
Aromatic vs. Aliphatic Substituents: The presence of aromatic rings, such as the phenyl group in this compound, can influence activity through various mechanisms, including potential intercalation with DNA or interactions with aromatic residues in protein binding sites. The substitution pattern on these aromatic rings can further refine the biological activity.[4]
Comparative Cytotoxicity of Propenal Compounds
The following table summarizes the cytotoxic activity (IC50 values) of this compound and other selected propenal and amino-substituted compounds against various cancer cell lines.
Disclaimer: The data presented below is compiled from different studies and is for illustrative comparison purposes only. Direct comparison of IC50 values across different studies can be misleading due to variations in experimental conditions, including cell lines, incubation times, and assay methodologies.
| Compound | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Data Not Available | - | [6] | |
| 3-Aminopropanal | D384 glioma cells | Not specified as IC50, but potent cytotoxin | [7][8] | |
| N-[4-(2-hydroxy-4-methoxyphenyl)thiazol-2-yl]-4-methoxybenzenesulfonamide (13c) | AGS (gastric adenocarcinoma) | 4.0 | [9] | |
| HT-29 (colorectal adenocarcinoma) | 4.4 | [9] | ||
| HeLa (cervical cancer) | 5.8 | [9] | ||
| p-Dodecylaminophenol | MCF-7 (breast cancer) | Potent, specific value not given | [5] | |
| DU-145 (prostate cancer) | Potent, specific value not given | [5] | ||
| HL60 (leukemia) | Potent, specific value not given | [5] | ||
| N-(beta-elemene-13-yl)tryptophan methyl ester (ETME) | Structure not readily available | HL-60 (leukemia) | <40 | [10] |
| NB4 (leukemia) | <40 | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. It is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and other propenal derivatives) in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample and can be employed to assess the activation or inhibition of signaling pathways.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-ERK, ERK, p-Akt, Akt, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compounds for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with another primary antibody (e.g., anti-total ERK or a loading control like β-actin) to normalize the results.
Signaling Pathways and Mechanisms of Action
While direct experimental evidence for this compound is limited, the biological activity of structurally related enaminones and other α,β-unsaturated carbonyl compounds in cancer cells often involves the induction of apoptosis through the modulation of key signaling pathways. The MAPK/ERK and PI3K/Akt pathways are central regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.[11][12][13] It is plausible that amino-propenal compounds exert their anticancer effects by interfering with these critical pathways.
A proposed mechanism involves the inhibition of pro-survival signals transmitted through the PI3K/Akt pathway, leading to a decrease in the phosphorylation (activation) of Akt. This can subsequently relieve the inhibition of pro-apoptotic proteins. Concurrently, these compounds may induce cellular stress, leading to the activation of the MAPK/ERK pathway, which can have a pro-apoptotic role in certain cellular contexts.
Caption: Proposed signaling pathway modulation by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the anticancer properties of a novel propenal compound.
Caption: General experimental workflow for evaluating propenal compounds.
Conclusion
This compound and its structural analogs represent a class of compounds with potential for development as anticancer agents. Their biological activity is intrinsically linked to their chemical structure, particularly the enaminone moiety. While comprehensive comparative data for this compound is currently lacking in the public domain, studies on related compounds suggest that they may exert their cytotoxic effects through the induction of apoptosis, potentially mediated by the modulation of critical cell signaling pathways such as MAPK/ERK and PI3K/Akt. Further research, following the experimental workflows outlined in this guide, is necessary to fully elucidate the therapeutic potential and mechanism of action of this specific compound and its derivatives.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Aminopropanal, formed during cerebral ischaemia, is a potent lysosomotropic neurotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. N-(beta-Elemene-13-yl)tryptophan methyl ester induces apoptosis in human leukemia cells and synergizes with arsenic trioxide through a hydrogen peroxide dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of E-3-(METHYL PHENYL AMINO)-2-PROPENAL Purity
For Researchers, Scientists, and Drug Development Professionals
Comparison of Analytical Methodologies
The selection of an appropriate analytical method for purity determination depends on various factors, including the volatility and thermal stability of the compound, the nature of potential impurities, and the required sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful techniques for purity analysis.[1][2]
| Analytical Method | Principle | Advantages | Disadvantages | Typical Validation Parameters |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Versatile for a wide range of non-volatile and thermally labile compounds. High resolution and sensitivity.[1][3] | Can be more time-consuming and requires larger volumes of solvents compared to GC. | Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), Limit of Detection (LOD), Limit of Quantitation (LOQ), Robustness, System Suitability.[4][5] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for volatile and thermally stable compounds. High sensitivity, especially with specific detectors.[2] | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar analytes.[2] | Specificity, Linearity, Range, Accuracy, Precision (Repeatability and Intermediate Precision), LOD, LOQ, Robustness, System Suitability.[4][5] |
| Spectroscopic Methods (UV-Vis, NMR, IR) | Based on the interaction of the compound with electromagnetic radiation. | Provide structural information and can be used for quantification. NMR can be a primary method for purity determination without a reference standard.[6][7][8] | Generally lower sensitivity and selectivity for complex mixtures compared to chromatographic methods.[6] | Specificity, Linearity, Range, Accuracy, Precision. |
Experimental Protocols: A General Framework
Detailed experimental protocols must be developed and validated for the specific analytical method chosen. Below are generalized protocols for HPLC and GC that can serve as a starting point.
High-Performance Liquid Chromatography (HPLC) Method
This method is generally suitable for the analysis of E-3-(METHYL PHENYL AMINO)-2-PROPENAL due to its aromatic and conjugated structure, which allows for UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH adjusted).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan of the main compound (likely in the range of 254 nm to 350 nm).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in a suitable diluent (e.g., acetonitrile/water mixture).
-
Prepare a series of calibration standards of the reference standard at different concentrations to establish linearity.
-
Prepare spiked samples with known impurities (if available) to assess accuracy and specificity.
Gas Chromatography (GC) Method
This method would be applicable if this compound is sufficiently volatile and thermally stable.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), or a mass spectrometer (MS).
Chromatographic Conditions (Example):
-
Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector Temperature (FID): 300 °C.
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., methylene chloride, methanol).
-
Prepare calibration standards and spiked samples as described for the HPLC method.
Visualizing the Analytical Validation Workflow
The following diagram illustrates the typical workflow for the analytical validation of a purity method.
Caption: Workflow for Analytical Method Validation.
Conclusion
The analytical validation for the purity of this compound requires a systematic approach to ensure the reliability of the chosen method. While specific data for this compound is not publicly available, leveraging established analytical techniques like HPLC and GC, and following a rigorous validation protocol based on regulatory guidelines, will provide the necessary assurance of its quality. The choice between HPLC and GC will primarily depend on the compound's physicochemical properties. In the absence of a dedicated reference standard, spectroscopic methods like quantitative NMR can also be considered as a powerful alternative for purity assessment.
References
- 1. Chromatographic Purity Analysis and Separation Services [tricliniclabs.com]
- 2. omicsonline.org [omicsonline.org]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. tutorchase.com [tutorchase.com]
- 7. resources.saylor.org [resources.saylor.org]
- 8. fiveable.me [fiveable.me]
spectroscopic analysis to confirm the structure of E-3-(METHYL PHENYL AMINO)-2-PROPENAL
Spectroscopic Analysis: Confirming the Structure of E-3-(Methylphenylamino)-2-propenal
A Comparative Guide for Structural Elucidation
In the field of drug development and materials science, the precise confirmation of a molecule's structure is a critical, non-negotiable step. For novel compounds like E-3-(methylphenylamino)-2-propenal, a combination of spectroscopic techniques provides the necessary evidence to verify its atomic connectivity and stereochemistry. This guide offers a comparative analysis of the expected spectroscopic data for the title compound against structurally related molecules, providing researchers with a framework for interpretation and confirmation.
The core structure of E-3-(methylphenylamino)-2-propenal combines an aldehyde, a carbon-carbon double bond (alkene), and an enamine functionality. Each of these groups produces characteristic signals in various spectroscopic analyses. By comparing these signals to simpler, well-documented molecules, we can confidently assign the features of our target compound. The comparison compounds selected for this guide are:
-
Cinnamaldehyde : The parent α,β-unsaturated aldehyde, lacking the amino group.
-
3-[4-(Dimethylamino)phenyl]-2-propenal : An analog with a dimethylamino group, useful for observing the electronic effects of a nitrogen substituent on the phenyl ring.
-
Propanal : A simple saturated aldehyde, providing baseline values for aldehydic and alkyl protons.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For E-3-(methylphenylamino)-2-propenal, we expect to see distinct signals for the aldehydic, vinylic, phenyl, and methyl protons. The key feature is the coupling between the two vinylic protons (H-2 and H-3), which confirms the E-stereochemistry through a large coupling constant (J value), typically >12 Hz.
Table 1: Comparative ¹H NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Proton Assignment | E-3-(Methylphenylamino)-2-propenal (Expected) | Cinnamaldehyde (Observed) | 3-[4-(Dimethylamino)phenyl]-2-propenal (Observed) | Propanal (Observed) |
| Aldehyde (H-1) | ~9.5 (d) | 9.69 (d) | 9.58 (d) | 9.77 (t) |
| Vinylic (H-2) | ~5.8 (dd) | 6.72 (dd) | 6.57 (dd) | - |
| Vinylic (H-3) | ~7.2 (d) | 7.50 (d) | 7.42 (d) | - |
| Phenyl | 7.0 - 7.4 (m) | 7.4 - 7.6 (m) | 6.7 & 7.4 (d, d) | - |
| N-Methyl | ~3.1 (s) | - | 3.03 (s, dimethyl) | - |
| Alkyl (Propanal) | - | - | - | 2.44 (m), 1.12 (t) |
Data is compiled from standard spectral databases and is solvent-dependent. d=doublet, t=triplet, q=quartet, m=multiplet, dd=doublet of doublets, s=singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. The most downfield signal will be the carbonyl carbon of the aldehyde. The enamine nitrogen is expected to shift the C-3 carbon significantly upfield compared to cinnamaldehyde due to its electron-donating nature.
Table 2: Comparative ¹³C NMR Spectroscopic Data (Chemical Shifts in δ, ppm)
| Carbon Assignment | E-3-(Methylphenylamino)-2-propenal (Expected) | Cinnamaldehyde (Observed) | 3-[4-(Dimethylamino)phenyl]-2-propenal (Observed) | Propanal (Observed) |
| Aldehyde (C-1) | ~193 | 193.8 | 192.5 | 202.7 |
| Vinylic (C-2) | ~105 | 128.5 | 123.1 | - |
| Vinylic (C-3) | ~150 | 152.8 | 153.2 | - |
| Phenyl (ipso) | ~148 | 134.3 | 124.5 | - |
| Phenyl (ortho, meta, para) | 115 - 130 | 128.6 - 131.2 | 111.8 - 131.5 | - |
| N-Methyl | ~40 | - | 40.0 (dimethyl) | - |
| Alkyl (Propanal) | - | - | - | 46.5, 5.9 |
Data is compiled from standard spectral databases and is solvent-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorption for our target compound is the C=O stretch of the conjugated aldehyde. Conjugation with the C=C double bond and the phenyl ring lowers the stretching frequency compared to a simple saturated aldehyde like propanal.[1][2][3][4] The electron-donating amino group is expected to lower this frequency further due to resonance.
Table 3: Comparative IR Spectroscopic Data (Frequencies in cm⁻¹)
| Functional Group Vibration | E-3-(Methylphenylamino)-2-propenal (Expected) | Cinnamaldehyde (Observed)[5] | Propanal (Observed) | Key Characteristics |
| C=O Stretch (Aldehyde) | 1660 - 1675 (strong) | ~1680 (strong) | ~1730 (strong) | Conjugation and electron-donating groups lower the frequency.[3][6] |
| C=C Stretch (Alkene) | 1580 - 1620 (medium) | ~1625 (medium) | - | Often appears in the same region as aromatic stretches. |
| C=C Stretch (Aromatic) | 1450 - 1600 (multiple, medium to weak) | ~1450, 1580 (medium) | - | Characteristic pattern of peaks for the phenyl group. |
| C-H Stretch (Aldehyde) | 2720 & 2820 (two, weak to medium) | ~2740, 2820 (medium) | ~2720, 2820 (medium) | A highly characteristic pair of peaks for the aldehyde C-H bond.[1] |
| C-N Stretch (Aromatic) | 1310 - 1360 (strong) | - | - | Strong stretch indicative of the aromatic amine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary observation will be the molecular ion peak [M+H]⁺. Electron Ionization (EI) will yield more fragmentation.[7]
Table 4: Mass Spectrometry Data
| Ion | E-3-(Methylphenylamino)-2-propenal (C₁₀H₁₁NO) | Cinnamaldehyde (C₉H₈O)[8] | Notes |
| Molecular Weight | 161.20 g/mol | 132.16 g/mol | The exact mass is used for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. |
| [M]⁺ (EI) or [M+H]⁺ (ESI) | m/z 161 or 162 | m/z 132 or 133 | The parent ion peak is crucial for determining the molecular weight. |
| Key Fragments (Expected for EI) | m/z 132 ([M-CHO]⁺) | m/z 131 ([M-H]⁺) | Loss of the aldehyde group is a common fragmentation pathway.[9][10] |
| m/z 117 ([M-C₂H₂O]⁺) | m/z 103 ([M-CHO]⁺) | Further fragmentation can involve losses from the propenal chain. | |
| m/z 77 ([C₆H₅]⁺) | m/z 77 ([C₆H₅]⁺) | The phenyl cation is a common fragment in compounds containing a benzene ring.[11] |
Experimental Protocols
Standard, validated protocols should be employed to ensure data reproducibility and accuracy.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[12][13]
-
Instrumentation : Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition : Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition : A proton-decoupled experiment is standard. Typical parameters include a 45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
2. Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid is placed directly on the ATR crystal (e.g., diamond or germanium) and pressure is applied.[14] Alternatively, a KBr pellet can be prepared. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[15][16]
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition : A background spectrum of the empty sample holder (or pure solvent) is first recorded. The sample spectrum is then acquired, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation : For ESI-MS, prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.[17] For EI-MS, the sample is introduced directly or via a gas chromatograph (GC).
-
Instrumentation : A mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) coupled to an appropriate ionization source.[18]
-
Acquisition :
-
ESI : The sample solution is infused into the source at a low flow rate. Spectra are acquired in positive ion mode to observe the [M+H]⁺ ion.
-
EI : The sample is vaporized and bombarded with a 70 eV electron beam. This high-energy ionization causes fragmentation.
-
-
Calibration : The mass analyzer must be calibrated with a known standard to ensure high mass accuracy.[19]
Workflow for Spectroscopic Analysis
The logical process for confirming a chemical structure involves a systematic integration of data from multiple spectroscopic techniques.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of a target compound.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. chem.pg.edu.pl [chem.pg.edu.pl]
- 4. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. Cinnamaldehyde(104-55-2) IR Spectrum [chemicalbook.com]
- 6. Infrared Spectrometry [www2.chemistry.msu.edu]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamaldehyde, (E)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chegg.com [chegg.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubsapp.acs.org [pubsapp.acs.org]
- 14. forensicresources.org [forensicresources.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. measurlabs.com [measurlabs.com]
- 17. uab.edu [uab.edu]
- 18. zefsci.com [zefsci.com]
- 19. rsc.org [rsc.org]
A Comparative Analysis of E-3-(Methyl Phenyl Amino)-2-Propenal Derivatives: Synthesis, Anticancer, and Anti-inflammatory Activities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of E-3-(methyl phenyl amino)-2-propenal derivatives and structurally similar compounds, focusing on their synthesis, anticancer, and anti-inflammatory properties. The information presented is a synthesis of findings from various research articles, offering insights into their potential as therapeutic agents.
Synthesis of Phenylamino-2-Propenal and Related Derivatives
The synthesis of this compound and its analogs typically involves the condensation of an appropriate aniline with a suitable three-carbon aldehyde or its equivalent. A general synthetic approach is outlined below.
General Synthetic Protocol:
A common method for the synthesis of related compounds, such as 3-(benzylideneamino)coumarins, involves the condensation of a substituted amine with a carbonyl compound. For the synthesis of this compound derivatives, a plausible route involves the reaction of N-methylaniline or its substituted derivatives with a propenal synthon.
Example Synthetic Scheme:
While a specific, detailed protocol for a series of this compound derivatives was not found in a single comparative study, a general representation of the synthesis can be visualized. This typically involves the reaction of a secondary amine with an α,β-unsaturated aldehyde.
Caption: Generalized synthetic workflow for this compound derivatives.
Comparative Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound. The antiproliferative activity is often evaluated against various cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a common metric for comparison.
The cytotoxicity of compounds with an α,β-unsaturated carbonyl group is often attributed to their ability to alkylate cellular thiols in enzymes and other proteins, leading to the inhibition of proliferation and induction of apoptosis.
Below is a summary of the anticancer activity of some related derivative classes.
| Compound Class/Derivative | Cancer Cell Line | IC50 (µM) or % Inhibition | Reference |
| 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides | A549 (Lung) | 1.023 - 23.61 | [1] |
| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives (MDT-32, MDT-47) | T47D (Breast) | >50% inhibition | [2] |
| ((E)-N-((2-(4-(1H-imidazol-1-yl) phenyl)-1H-indol-3-yl) methylene) pyridin-2-amine derivatives (MDT-32, MDT-47) | MCF-7 (Breast) | Superior to tamoxifen | [2] |
| 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a) | HL-60 (Leukemia) | Low µM range | [3] |
| 2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-one (5a) | MCF-7 (Breast) | Low µM range | [3] |
| New N-alkylindole-substituted 2-(pyrid-3-yl)-acrylonitriles | HCT-116 (Colon) | Sub-micromolar | [4] |
Note: The presented data is for structurally related compounds and not direct derivatives of this compound, as a comprehensive comparative study for the latter was not available.
Putative Signaling Pathway in Cancer
Based on the structure-activity relationships of similar compounds, it is plausible that this compound derivatives could interfere with key signaling pathways involved in cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.
Caption: Putative anticancer signaling pathway inhibition by propenal derivatives.
Comparative Anti-inflammatory Activity
Substituted phenylamino derivatives have also been investigated for their anti-inflammatory properties. The carrageenan-induced rat paw edema model is a standard in vivo assay to assess acute anti-inflammatory activity.
| Compound Class/Derivative | Assay | Activity | Reference |
| Halogenated 3-(benzylideneamino)coumarins (4g, 4c) | Carrageenan-induced edema (rat) | 75% and 60% antiedematous activity | [5] |
| 2-phenylthio- and 4-phenylthio-N-acyl phenylamines (XV c) | Carrageenan-induced edema (rat) | 79% edema reduction | [6] |
| 3-(2,4-dihydroxyphenyl)phthalide (5a) | LPS-induced NO production (Bv.2 and RAW 264.7 cells) | Strong inhibition of NO production | [7] |
| 1,2,3-triazole phthalimide derivatives (3b, 5c) | Carrageenan-induced edema (mice) | 69% and 56.2% decrease in edema | [8] |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized procedures for key assays mentioned in the surveyed literature.
General Procedure for Anticancer MTT Assay
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
General Procedure for Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization: Rats or mice are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Carrageenan Injection: After a set time (e.g., 1 hour) following compound administration, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of 3-(benzylideneamino)coumarins in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted phenylthiophenylamines with antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-inflammatory activity of new alkyl-substituted phthalimide 1H-1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Efficacy of E-3-(Methyl Phenyl Amino)-2-Propenal: A Comparative Guide to a Promising Class of Bioactive Compounds
For Immediate Release
[City, State] – While specific experimental data on the biological efficacy of E-3-(Methyl Phenyl Amino)-2-Propenal remains to be published, its structural classification as an enaminone places it within a class of compounds demonstrating significant therapeutic potential. This guide offers a comparative overview of the documented biological activities of structurally related enaminones and 3-anilino-2-propenal derivatives, providing researchers, scientists, and drug development professionals with a valuable resource for exploring this promising area of medicinal chemistry.
Enaminones are characterized by a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group. This structural motif imparts a unique reactivity that has been exploited to generate a diverse library of bioactive molecules with applications ranging from anticancer and antimicrobial to anticonvulsant and anti-inflammatory therapies.
Comparative Biological Activities of Enaminone Derivatives
The following tables summarize the observed biological activities of various enaminone derivatives, offering a comparative landscape of their potential efficacy.
| Compound Class | Biological Activity | Key Findings | Reference Compound Example |
| Anilino-Fluoroquinolones | Anticancer, Anti-inflammatory | Superior activity to cisplatin against Leukemia K562 cells. Significant nitric oxide scavenging. | 4-Anilino-fluoroquinolone derivatives |
| Anilino-Quinolinones | Anticancer (PDK1 inhibitors) | Modest inhibition of PDK1, a key regulator in the PI3K/Akt signaling pathway. | 3-Anilino-quinolin-2(1H)-ones |
| Anilino-Coumarins | Anticancer | Excellent anti-proliferative activities on various cancer cell lines (MCF-7, HepG2, HCT116, Panc-1). | 3-Substituted 4-anilino-coumarin derivatives |
| Pyrazole-containing Enaminones | Anticancer, Antimicrobial | High cytotoxic activity against liver carcinoma (HEPG2) and breast cancer (MCF-7) cell lines. | 3-[E-3-(N,N-dimethylamino)acryloyl]-4-(4-nitrophenyl)-1-aryl-1H-pyrazoles |
| Phenyl Propylamino Alkanols | Analgesic, Anticonvulsant | Demonstrated analgesic activity in mice and protection from electroshock-induced convulsions. | Phenyl propylamino alkanol esters |
Quantitative Efficacy of Representative Enaminone Derivatives
| Compound/Derivative | Assay | Cell Line/Model | IC50 / ED50 / Activity |
| 3-Substituted 4-anilino-coumarin (Compound 33d) | MTT Assay | MCF-7 (Breast Cancer) | IC50 = 16.57 µM |
| 3-Substituted 4-anilino-coumarin (Compound 33d) | MTT Assay | HepG2 (Liver Cancer) | IC50 = 5.45 µM |
| 3-Substituted 4-anilino-coumarin (Compound 33d) | MTT Assay | HCT116 (Colon Cancer) | IC50 = 4.42 µM |
| 3-Substituted 4-anilino-coumarin (Compound 33d) | MTT Assay | Panc-1 (Pancreatic Cancer) | IC50 = 5.16 µM |
| Pyrazole-containing Enaminone (Compound 2b) | Skehan et al. method | MCF-7 (Breast Cancer) | IC50 = 0.863 µ g/well |
| Pyrazole-containing Enaminone (Compound 2b) | Skehan et al. method | HEPG2 (Liver Cancer) | IC50 = 0.884 µ g/well |
| Phenyl Propylamino Alkanols | Haffner method | Mice | Analgesic ED = 25 to 100 mg/kg (intraperitoneal) |
| Phenyl Propylamino Alkanols | Electroshock | Mice | Anticonvulsant ED50 = 20 to 50 mg/kg (oral) |
| Reduced Anilino-Fluoroquinolone (Compound 4b) | DPPH radical scavenging | In vitro | IC50 = 4.3 µM |
| Reduced Anilino-Fluoroquinolone (Compound 4e) | Nitric Oxide Scavenging | LPS prompted RAW264.7 macrophages | IC50 = 17.6 µM |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of biological efficacy. Below are representative protocols for key experiments cited in the study of enaminone derivatives.
Anticancer Activity - MTT Assay
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, HCT116, Panc-1) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
Compound Treatment: The test compounds, including this compound analogs, are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial/Fungal Strains: Standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Culture Preparation: The microorganisms are cultured in appropriate broth to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Landscape of Enaminone Research
To better understand the context of this compound, the following diagrams illustrate the general structure of enaminones, a potential experimental workflow, and a hypothetical signaling pathway that these compounds may modulate.
Caption: General chemical structure of an enaminone and the specific structure of this compound.
Caption: A typical workflow for the discovery and development of novel therapeutic agents based on an enaminone scaffold.
Caption: Hypothetical signaling pathway showing the inhibition of a protein kinase by an enaminone derivative, a common mechanism of action for anticancer drugs.
Conclusion and Future Directions
While the biological efficacy of this compound is yet to be specifically elucidated, the broader class of enaminones represents a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities documented for structurally related compounds underscore the potential of this chemical scaffold. Further research, including in vitro and in vivo studies, is warranted to fully characterize the pharmacological profile of this compound and to unlock the full therapeutic potential of the enaminone class of compounds. This guide serves as a foundational resource to stimulate and inform such future investigations.
Analysis of E-3-(METHYL PHENYL AMINO)-2-PROPENAL Reveals No Evidence of Biological Cross-Reactivity Studies
A comprehensive review of scientific literature and chemical databases for E-3-(METHYL PHENYL AMINO)-2-PROPENAL, a known chemical intermediate, has found no evidence of biological cross-reactivity studies. The compound is primarily documented as a reagent in chemical synthesis rather than a biologically active agent, making pharmacological cross-reactivity assessments inapplicable.
This compound, also identified by its CAS number 14189-82-3 and synonyms such as 3-(N-Methyl-N-phenylamino)acrolein, is a chemical compound used in the synthesis of other molecules.[1][2][3][4] Its primary role, as indicated by chemical suppliers and databases, is that of a bulk drug intermediate.[4][5] For instance, it is listed as an intermediate in the synthesis of Fluvastatin, a medication used to lower cholesterol.[5]
Cross-reactivity studies are a critical component of drug development, designed to determine if a therapeutic agent binds to unintended biological targets, which can lead to off-target effects. These studies are performed on molecules intended for therapeutic use that have a defined biological mechanism of action.
The available information on this compound consistently points to its function as a chemical building block. Searches for its pharmacological profile, biological activity, or any related cross-reactivity assays have yielded no results. While some research explores the biological activities of structurally related compounds like thiazole derivatives, these studies do not involve the specific compound .[6][7]
Given the absence of data on a specific biological target or any therapeutic application for this compound, a comparison guide on its biological cross-reactivity cannot be compiled. The fundamental prerequisite for such a guide—the existence of the compound as a biologically active agent with associated experimental data—is not met.
Therefore, for an audience of researchers, scientists, and drug development professionals, the key takeaway is that this compound should be regarded as a chemical reagent. The concept of biological cross-reactivity, in the context of off-target pharmacological effects, is not relevant to this molecule based on current scientific knowledge. No experimental protocols, comparative data tables, or signaling pathways related to biological cross-reactivity are available for this compound.
References
- 1. (2E)-3-(Methylphenylamino)-2-propenal | C10H11NO | CID 11194497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(N-Phenyl-N-methyl)aminoacrolein|14189-82-3|lookchem [lookchem.com]
- 3. 3-(N-Phenyl-N-methyl)aminoacrolein | 14189-82-3 [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. 3-(N-Phenyl-N-methyl)aminoacrolein Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
bench marking E-3-(METHYL PHENYL AMINO)-2-PROPENAL synthesis against other methods
A Comparative Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of synthetic methodologies for producing E-3-(methylphenylamino)-2-propenal, a valuable intermediate in pharmaceutical and chemical research. The performance of a benchmark synthesis is compared against three viable alternatives, with supporting experimental data, detailed protocols, and an analysis of the reaction pathways.
Data Presentation
The following table summarizes the key quantitative data for four distinct synthetic methods for E-3-(methylphenylamino)-2-propenal.
| Metric | Method A (Benchmark) | Method B (Alternative 1) | Method C (Alternative 2) | Method D (Alternative 3) |
| Starting Materials | 1,1,3,3-Tetramethoxypropane, N-Methylaniline | N-Methylformanilide, n-Butyl vinyl ether, Triphosgene | N-Methylaniline, Vilsmeier Reagent (from DMF & POCl₃) | Propargyl alcohol, N-Methylaniline |
| Reported Yield | ~93%[1] | 53% | Estimated 70-85% (typical range) | Estimated 60-80% (typical range) |
| Reaction Time | 2.5 hours[1] | >12 hours (overnight) | 2-6 hours (typical) | 4-12 hours (typical) |
| Reaction Temperature | 24-26°C[1] | 5-15°C to Room Temperature | 0°C to 90°C (substrate dependent) | Room Temperature to 80°C |
| Product Purity | 99.5-99.6%[1] | Not specified | Generally high after purification | Generally high after purification |
| Key Reagent Hazard | Flammable liquid (Tetramethoxypropane)[2][3] | Highly toxic and corrosive (Triphosgene)[4][5][6] | Corrosive and toxic (POCl₃) | Flammable and toxic (Propargyl alcohol) |
| Waste Products | Methanol, Toluene, Saline solution | Chlorinated organic waste, Sodium hydroxide solution | Phosphoric acid derivatives, DMF, Chlorinated solvents | Water, Organic solvents |
| Green Chemistry | Moderate | Poor (use of phosgene derivative) | Moderate (depends on solvent choice) | Good (high atom economy) |
Experimental Protocols
Method A: Benchmark Synthesis from 1,1,3,3-Tetramethoxypropane and N-Methylaniline
This method, adapted from patent CN106431942A, offers a high-yield and straightforward approach to the target molecule[1].
Procedure:
-
To a 1 L reaction flask, add 100 g of 1,1,3,3-tetramethoxypropane and 62 g of N-methylaniline.
-
Stir the mixture for 10 minutes at a controlled internal temperature below 30°C.
-
Slowly add 22 g of 20% hydrochloric acid dropwise.
-
After the addition is complete, maintain the temperature at approximately 25°C and continue stirring for 2.5 hours.
-
Add 200 g of toluene to the reaction mixture.
-
While keeping the temperature below 30°C, add 20% aqueous sodium hydroxide solution dropwise to adjust the pH of the aqueous layer to 6-7.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers and wash three times with a saturated salt solution.
-
Separate the organic layer and recover the toluene under reduced pressure.
-
Collect the fraction distilling at 60-70°C under 40 mmHg vacuum to obtain E-3-(methylphenylamino)-2-propenal.
Reported Yield: 83.5 g (approximately 93%) with a purity of 99.5%[1].
Method B: Alternative Synthesis from N-Methylformanilide and n-Butyl Vinyl Ether
This method, described in patent EP1477474A1, utilizes a phosgene derivative to generate a reactive intermediate.
Procedure:
-
In a suitable reaction vessel, dissolve 30 g of N-methylformanilide and 22.2 g of n-butyl vinyl ether in 25 ml of 1,4-dioxane.
-
Cool the solution to 10-15°C with stirring.
-
Prepare a solution of 28.3 g of bis-trichloromethylcarbonate (triphosgene) in 50 ml of 1,4-dioxane and add it dropwise to the reaction mixture over 90 minutes.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Evaporate the solvent under reduced pressure.
-
Add 50 ml of toluene and 200 ml of water to the residue.
-
Cool the mixture to 5-10°C and adjust the pH to approximately 7 by adding 15% aqueous sodium hydroxide solution.
-
Isolate and purify the product through standard workup procedures.
Reported Yield: 53%.
Method C: Plausible Synthesis via Vilsmeier-Haack Reaction
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a stirrer, place N,N-dimethylformamide (DMF) and cool it to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5°C to form the Vilsmeier reagent.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.
-
Add N-methylaniline dropwise to the freshly prepared Vilsmeier reagent, keeping the temperature controlled.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the mixture with a suitable base (e.g., sodium hydroxide or sodium acetate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Method D: Plausible Synthesis from Propargyl Alcohol
The reaction of propargyl alcohol with amines can yield enaminones. While a specific protocol for N-methylaniline is not detailed in the reviewed literature, a general approach can be outlined.
Procedure:
-
In a reaction vessel, dissolve N-methylaniline in a suitable solvent such as toluene or acetonitrile.
-
Add propargyl alcohol to the solution.
-
A catalyst, such as a silver or copper salt, may be added to facilitate the reaction.
-
Heat the reaction mixture to a temperature between room temperature and 80°C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Mandatory Visualizations
The following diagrams illustrate the synthetic workflows for each method.
Caption: Workflow for Method A (Benchmark Synthesis).
References
A Comparative Guide to the Synthesis of E-3-(Methylphenylamino)-2-propenal for Researchers and Drug Development Professionals
In the landscape of pharmaceutical intermediate synthesis, the efficient and cost-effective production of key building blocks is paramount. E-3-(methylphenylamino)-2-propenal, a valuable precursor in various drug development pathways, can be synthesized through several routes. This guide provides a detailed comparison of two prominent methods: a Vilsmeier-Haack type reaction and a direct condensation approach, offering insights into their respective cost-effectiveness, reaction conditions, and potential for industrial scale-up.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Vilsmeier-Haack Type Reaction | Route 2: Condensation with Malondialdehyde Acetal |
| Starting Materials | N-Methylformanilide, Butyl Vinyl Ether, Phosphorus Oxychloride | N-Methylaniline, 1,1,3,3-Tetramethoxypropane |
| Key Reagents | Phosphorus Oxychloride (Vilsmeier Reagent Formation) | Dilute Hydrochloric Acid (Catalyst) |
| Solvent | Acetonitrile or 1,4-Dioxane | Toluene |
| Reaction Temperature | 5°C to Room Temperature | 24-26°C |
| Reaction Time | Several hours to overnight | ~2.5 hours |
| Reported/Estimated Yield | Estimated ~53% (based on intermediate) | High (as claimed in patent) |
| Theoretical Cost/mole * | Higher | Lower |
| Environmental/Safety Concerns | Use of toxic/corrosive POCl₃ and triphosgene precursor | Use of flammable solvents, but avoids highly toxic reagents |
Note: Theoretical cost is an estimation based on commercially available reagent prices and may vary based on supplier, scale, and purity.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic route.
Figure 1: Comparative diagram of the two main synthesis routes for E-3-(methylphenylamino)-2-propenal.
Experimental Protocols
Route 1: Vilsmeier-Haack Type Reaction (Based on EP1477474A1)
Materials:
-
N-methylformanilide
-
Butyl vinyl ether
-
Phosphorus oxychloride (POCl₃) or bis-trichloromethylcarbonate (triphosgene) as a precursor
-
Acetonitrile or 1,4-dioxane
-
Sodium hydroxide solution
-
tert-Butyl methyl ether
-
Water
Procedure:
-
A solution of N-methylformanilide and butyl vinyl ether in acetonitrile or 1,4-dioxane is prepared and cooled to 5-15°C.
-
A solution of bis-trichloromethylcarbonate in the same solvent is added dropwise over a period of 80-90 minutes, maintaining the temperature.
-
The reaction mixture is stirred at a low temperature overnight.
-
Phosphorus oxychloride is then added dropwise, and stirring is continued for a short period.
-
The reaction is worked up by solvent evaporation, addition of tert-butyl methyl ether and water, and neutralization with a sodium hydroxide solution.
-
The product is isolated from the organic phase. An intermediate in a similar process was obtained with a 53% molar yield.
Route 2: Condensation with 1,1,3,3-Tetramethoxypropane (Based on CN106431942A)[1]
Materials:
-
1,1,3,3-Tetramethoxypropane
-
N-methylaniline
-
Diluted hydrochloric acid
-
Toluene
-
Caustic soda liquid (sodium hydroxide solution)
-
Saturated salt solution
Procedure:
-
1,1,3,3-Tetramethoxypropane and N-methylaniline are added to a reaction flask and stirred for 10 minutes. The molar ratio of tetramethoxypropane to N-methylaniline is approximately 1:0.95.[1]
-
Diluted hydrochloric acid is added dropwise.
-
The mixture is stirred for 2.5 hours at a temperature of 24-26°C.[1]
-
Toluene is added, and the pH is adjusted to 6-7 by the dropwise addition of caustic soda liquid at a temperature below 30°C.[1]
-
The layers are separated, and the aqueous layer is extracted with toluene.
-
The combined organic layers are washed three times with a saturated salt solution.
-
The solvent is removed under reduced pressure, and the product is collected by distillation at 60-70°C under 40 mmHg vacuum.[1]
Cost-Effectiveness Analysis
A direct comparison of the two routes reveals significant differences in the cost of starting materials and reagents.
Route 1 relies on N-methylformanilide, butyl vinyl ether, and a Vilsmeier reagent precursor like phosphorus oxychloride. While effective, these reagents can be relatively expensive, contributing to a higher overall cost of production. The multi-step nature of the Vilsmeier reagent formation and subsequent reaction may also impact process efficiency and cost.
Route 2 , in contrast, utilizes the more readily available and less expensive starting materials, N-methylaniline and 1,1,3,3-tetramethoxypropane. The reaction is a one-pot synthesis catalyzed by simple dilute acid, which significantly reduces reagent costs. The patent for this route explicitly states that it avoids the use of expensive raw materials like N-methylformanilide and n-butyl vinyl ether, thereby reducing the overall cost.[1] Furthermore, the milder reaction conditions and shorter reaction time contribute to lower energy consumption and higher throughput, enhancing its cost-effectiveness, particularly for large-scale production.
Conclusion for Researchers and Drug Development Professionals
For laboratory-scale synthesis and exploratory research, both routes are viable for producing E-3-(methylphenylamino)-2-propenal. However, for process development and industrial-scale manufacturing, Route 2, the condensation of N-methylaniline with 1,1,3,3-tetramethoxypropane, presents a more cost-effective and environmentally benign alternative. The use of cheaper starting materials, simpler reaction conditions, and avoidance of highly toxic and corrosive reagents make it an attractive option for sustainable and economical production of this key pharmaceutical intermediate. The claimed high yield and simplified work-up procedure further solidify its position as the preferred route for large-scale applications in drug development and manufacturing.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for E-3-(METHYL PHENYL AMINO)-2-PROPENAL
For Immediate Implementation by Laboratory Personnel
The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential, step-by-step guidance for the safe disposal of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for operational safety and regulatory compliance.
I. Immediate Actions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against potential exposure.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical-resistant gloves (e.g., nitrile) are mandatory.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1] |
II. Spill Management and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial to contain the spill and prevent exposure.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity of the spill.[2]
-
Ensure Ventilation: Work in a well-ventilated area.[1]
-
Containment:
-
For Dry Spills: Use dry clean-up procedures to avoid generating dust. Sweep, shovel, or vacuum up the material and place it in a clean, dry, sealable, and labeled container for disposal.[2]
-
For Wet Spills: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal.[3]
-
-
Decontamination: Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[2]
-
Waste Disposal: Dispose of the contaminated materials and absorbents as hazardous waste in accordance with local, state, and federal regulations.[3][4][5]
III. Disposal Protocol for Unused or Waste this compound
The primary and most critical step in the disposal of this chemical is to treat it as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
Disposal Workflow:
Caption: Disposal decision workflow for this compound.
Detailed Disposal Steps:
-
Container Management: Keep the chemical in its original or a compatible, tightly sealed container.[1][5]
-
Labeling: Ensure the container is clearly and accurately labeled as hazardous waste, including the chemical name.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[4][6]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.[3][4][5] This is the mandatory and safest method of disposal.
IV. Health and Environmental Hazard Summary
Understanding the hazards associated with this compound is essential for safe handling and disposal.
| Hazard Type | Description |
| Skin Contact | Causes skin irritation and may cause an allergic skin reaction.[4] |
| Eye Contact | Causes serious eye irritation.[4][6] |
| Ingestion | May be harmful if swallowed and may cause gastrointestinal irritation.[6] |
| Inhalation | May cause respiratory irritation.[3] |
| Environmental | Harmful to aquatic life with long-lasting effects. Avoid release to the environment. |
First Aid Measures:
-
After Inhalation: Move the person to fresh air.
-
After Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water. If irritation or a rash occurs, seek medical attention.[3]
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[3]
-
After Swallowing: Immediately make the victim drink water (two glasses at most). Consult a physician.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most comprehensive information.
References
Safeguarding Your Research: A Comprehensive Guide to Handling E-3-(METHYL PHENYL AMINO)-2-PROPENAL
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety protocols and logistical plans for the handling and disposal of E-3-(METHYL PHENYL AMINO)-2-PROPENAL, a chemical requiring careful management. By adhering to these procedural steps, you can mitigate risks and ensure the integrity of your work.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Preparation & Weighing | Chemical splash goggles or a full-face shield. | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Lab coat or chemical-resistant apron. | Required if handling outside a fume hood or if dust/aerosols are generated. Use a NIOSH-approved respirator with an appropriate cartridge. |
| Performing Reactions | Chemical splash goggles or a full-face shield. | Chemical-resistant gloves. Change gloves immediately if contaminated. | Lab coat and chemical-resistant apron. | Recommended to be conducted in a certified chemical fume hood. |
| Post-Reaction Workup | Chemical splash goggles or a full-face shield. | Chemical-resistant gloves. | Lab coat. | To be performed in a well-ventilated area, preferably a fume hood. |
| Spill Cleanup | Full-face shield and chemical splash goggles. | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with an organic vapor cartridge is required. |
| Waste Disposal | Chemical splash goggles. | Chemical-resistant gloves. | Lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risk. The following workflow outlines the key steps from preparation to cleanup.
Experimental Protocol: Step-by-Step Handling Procedure
-
Pre-Handling Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Ensure a certified chemical fume hood is operational and the sash is at the appropriate working height.
-
Don the required personal protective equipment as detailed in the table above.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement in and out of the ventilated space.
-
-
Handling and Reaction:
-
When weighing the compound, use a ventilated balance enclosure or perform the task in the chemical fume hood.
-
Carefully transfer the compound to the reaction vessel, avoiding the creation of dust or aerosols.
-
Conduct the experiment within the fume hood, keeping the sash as low as possible.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Reaction and Cleanup:
-
Upon completion of the reaction, follow appropriate quenching procedures if necessary.
-
Decontaminate all glassware and surfaces that have come into contact with the chemical using a suitable solvent, which should then be collected as hazardous waste.
-
Remove PPE in a designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Separate solid waste (contaminated gloves, weigh boats, paper towels) from liquid waste (contaminated solvents, reaction mixtures).
-
-
Waste Containment:
-
Place all waste in clearly labeled, sealed, and appropriate hazardous waste containers.
-
The label should include the chemical name, concentration, and associated hazards.
-
-
Storage:
-
Store the sealed waste containers in a designated and properly ventilated satellite accumulation area.
-
Ensure the storage area is secure and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal company.
-
Complete all necessary documentation, such as a hazardous waste manifest, as required by local and national regulations. Never dispose of this chemical down the drain or in regular trash.[1][2]
-
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
